molecular formula C9H7Cl2NO B1427713 4-Chloroquinolin-8-ol hydrochloride CAS No. 57334-61-9

4-Chloroquinolin-8-ol hydrochloride

Cat. No.: B1427713
CAS No.: 57334-61-9
M. Wt: 216.06 g/mol
InChI Key: HGWBZUQMMCLIIU-UHFFFAOYSA-N
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Description

4-Chloroquinolin-8-ol hydrochloride is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO.ClH/c10-7-4-5-11-9-6(7)2-1-3-8(9)12;/h1-5,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWBZUQMMCLIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743713
Record name 4-Chloroquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57334-61-9
Record name 4-Chloroquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Chloroquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Context: Drug Discovery & Medicinal Chemistry Intermediates

Executive Summary & Strategic Rationale

4-Chloroquinolin-8-ol (4-chloro-8-hydroxyquinoline) is a "privileged scaffold" in medicinal chemistry.[1] Unlike its 5-chloro or 7-chloro isomers—which are easily accessed via direct electrophilic halogenation of 8-hydroxyquinoline (oxine)—the 4-chloro derivative requires a specific regiochemical strategy.[1]

The 4-position is critical because it serves as a reactive handle for Nucleophilic Aromatic Substitution (


).[1] This allows researchers to introduce diverse amines, thiols, or alkoxides at the C4 position while retaining the C8-hydroxyl group for bidentate metal chelation (Zn²⁺, Cu²⁺, Fe³⁺), a mechanism central to many metallo-enzyme inhibitors and neuroprotective agents.

Technical Challenge: Direct chlorination of 8-hydroxyquinoline yields a mixture of 5,7-dichloro derivatives due to the activating effect of the phenol. Direct chlorination of the N-oxide typically favors the C2 position.[2] Selected Route: This guide details the Gould-Jacobs Cyclization Strategy . We construct the pyridine ring de novo to guarantee C4 regiocontrol, proceeding via a 4-hydroxy intermediate which is then converted to the 4-chloro analog using phosphoryl chloride (


).

Retrosynthetic Analysis

The synthesis is designed to ensure regiochemical purity.[1] We avoid the statistical mixtures associated with direct halogenation by using 2-anisidine as the starting material.[1] The methoxy group acts as a protected phenol, preventing side reactions during the harsh cyclization and chlorination steps.

Pathway Logic:
  • Precursor: 2-Anisidine (o-Anisidine).[1]

  • Ring Construction: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization (Gould-Jacobs) yields the 4-quinolone core.[1]

  • Activation: Conversion of the C4-carbonyl (tautomeric OH) to C4-Cl using

    
    .
    
  • Deprotection: Cleavage of the methyl ether to restore the C8-hydroxyl.[1]

  • Salt Formation: Stabilization as the hydrochloride salt.[1]

Retrosynthesis cluster_legend Legend Target 4-Chloroquinolin-8-ol HCl Inter1 4-Chloro-8-methoxyquinoline Target->Inter1 Demethylation (BBr3) Inter2 4-Hydroxy-8-methoxyquinoline (4-Quinolone tautomer) Inter1->Inter2 Chlorination (POCl3) Start 2-Anisidine + EMME Inter2->Start Gould-Jacobs Cyclization key1 Target key2 Intermediate key3 Starting Material

Figure 1: Retrosynthetic logic prioritizing regiochemical control at C4.

Detailed Experimental Protocol

Phase 1: Ring Construction (The Gould-Jacobs Protocol)

Reaction Principle: Aniline nucleophilic attack on EMME followed by high-temperature intramolecular acylation.[1]

ReagentEquiv.[1][3][4][5]RoleCritical Parameter
2-Anisidine 1.0SubstratePurity >98%; dark color indicates oxidation.[1]
EMME 1.1LinkerDiethyl ethoxymethylenemalonate.[1]
Dowtherm A SolventHeat TransferBoiling point ~258°C required for cyclization.[1]

Step-by-Step:

  • Condensation: Mix 2-anisidine (12.3 g, 100 mmol) and EMME (23.8 g, 110 mmol) in a round-bottom flask. Heat to 110°C for 2 hours.

    • Observation: Evolution of ethanol gas indicates reaction progress.[1] Use a Dean-Stark trap if scaling up.

  • Cyclization: Add the resulting acrylate oil dropwise into boiling Dowtherm A (100 mL, ~250°C) under vigorous stirring.

    • Why: Rapid dilution into high heat favors intramolecular cyclization over intermolecular polymerization.[1]

  • Isolation: Cool to room temperature. Dilute with hexane (100 mL) to precipitate the product. Filter the solid, wash with hexane, and dry.[1]

    • Intermediate:4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester .[1]

  • Saponification & Decarboxylation: Hydrolyze the ester with 10% NaOH (reflux, 2h), acidify to precipitate the acid, then heat the dry acid neat at 250°C until CO₂ evolution ceases.

    • Yield:4-Hydroxy-8-methoxyquinoline (often exists as the quinolone tautomer).[1]

Phase 2: Chlorination & Functionalization

Reaction Principle: Nucleophilic attack of the quinolone oxygen on Phosphorus, creating a leaving group, followed by chloride displacement.

ReagentEquiv.[1][3][4][5]RoleCritical Parameter
4-OH-8-OMe-Quinoline 1.0SubstrateMust be dry (water reacts with POCl₃).[1]
POCl₃ 5.0Reagent/SolventFreshly distilled if yellow.[1] Toxic/Corrosive.[1]
Pyridine 0.1CatalystActs as HCl scavenger/nucleophilic catalyst.[1]

Step-by-Step:

  • Suspend 4-hydroxy-8-methoxyquinoline (5.0 g) in

    
     (25 mL).
    
  • Add catalytic pyridine (5 drops).[1]

  • Reflux (105°C) for 3 hours. The suspension will clear as the chloro-compound forms.[1]

  • Quench: Evaporate excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (pH 8).
    
    • Safety: Exothermic hydrolysis of residual phosphoryl chloride.[1]

  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
    • Product:4-Chloro-8-methoxyquinoline .[1]

Phase 3: Deprotection & Salt Formation[1]

Reaction Principle: Cleavage of the aryl methyl ether using a strong Lewis acid (


) or mineral acid (HBr).[1] 

is preferred for cleaner profiles in drug development.[1]
  • Demethylation: Dissolve 4-chloro-8-methoxyquinoline (1.0 eq) in anhydrous DCM at -78°C.

  • Add

    
     (1M in DCM, 3.0 eq) dropwise.[1]
    
  • Warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C, quench with MeOH. Partition between water and Ethyl Acetate.[1]

  • Salt Formation: Dissolve the free base (4-chloroquinolin-8-ol) in minimal ethanol. Bubble dry HCl gas or add 4M HCl in dioxane.[1]

  • Crystallization: Precipitate with diethyl ether. Filter and dry under vacuum.[1]

Characterization & Validation Criteria

To validate the identity and purity of 4-Chloroquinolin-8-ol HCl , compare experimental data against the following standards.

Spectroscopic Profile[1]
TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (DMSO-d₆)

8.8-9.0 (d, 1H)
H2 : Deshielded by ring nitrogen.[1]

7.8-8.0 (d, 1H)
H3 : Doublet, coupling with H2.[1]
Absence of signal at

~7.5-8.0
H4 : Replaced by Chlorine (Diagnostic).

10.5-11.0 (br s, 1H)
OH : Phenolic proton (exchangeable).[1]
¹³C NMR ~140-143 ppmC4 : Carbon attached to Chlorine.
~153 ppmC8 : Carbon attached to Oxygen.[1]
Mass Spec (ESI)

179 / 181
[M+H]⁺ : Characteristic 3:1 ratio (³⁵Cl/³⁷Cl).[1]
Analytical Workflow Diagram

Characterization Sample Crude Product HPLC HPLC (C18 Column) >98% Purity Sample->HPLC Purity Check NMR 1H NMR Confirm Regiochemistry HPLC->NMR If Pass Titration AgNO3 Titration Confirm Chloride Content NMR->Titration Stoichiometry Final Validated Batch Titration->Final Release

Figure 2: Validation workflow ensuring chemical structure and salt stoichiometry.

Safety & Scalability (Application Scientist Notes)

Critical Process Parameters (CPPs)
  • Moisture Control: The chlorination step with

    
     is intolerant to water.[1] Phosphoric acid byproducts can catalyze polymerization or hydrolysis of the product.[1]
    
  • Regioselectivity Verification: Always run an NMR of the intermediate before deprotection.[1] If the H4 proton is present, the chlorination failed. If the pattern suggests 2-chloro (shift in H3/H4 coupling constants), the synthesis has drifted.

  • Salt Stability: The hydrochloride salt is hygroscopic.[1] Store in a desiccator. For biological assays, prepare fresh stock solutions in DMSO, as the HCl salt may be acidic enough to precipitate in buffered media if not neutralized.

Hazard Management[1]
  • 
    :  Fatal if inhaled.[1] Reacts violently with water.[1] Use only in a fume hood with a quench tank available.[1]
    
  • 
    :  Pyrophoric.[1] Reacts explosively with water.[1]
    
  • o-Anisidine: Carcinogen (Category 1B).[1] Double-glove and use barrier isolation if possible.[1]

References

  • Synthesis of 8-Hydroxyquinoline Derivatives: Source: ResearchGate / J. Heterocyclic Chem. Context: Describes the protection of the 8-position (tosyl or methyl) to facilitate 4-position functionalization.

  • Regioselective Chlorination of N-Oxides: Source: Semantic Scholar / Eur. J. Org.[1] Chem. Context: Discusses the challenges of N-oxide chlorination (often favoring C2) and justifies the de novo ring construction route for C4 specificity. [1]

  • Characterization Data (4-Chloroquinolin-8-ol): Source: PubChem (NIH) Context:[1] Validated chemical structure, IDs, and spectral data links.[1][6] [1]

  • Biochlorination & Medicinal Context: Source: Utah State University / DigitalCommons Context:[1] Comparison of chemical synthesis vs. enzymatic halogenation and the medicinal importance of the chlorohydroxyquinoline scaffold.

Sources

Biological Activity and Therapeutic Potential of 4-Chloroquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chloroquinolin-8-ol Hydrochloride , a specialized halogenated quinoline derivative.

Technical Whitepaper | Application Note: 4-Cl-8HQ-HCl

Executive Summary

This compound (CAS: 57334-36-8 for free base) is a functionalized 8-hydroxyquinoline (8-HQ) derivative distinct from its widely used isomer, Cloxyquin (5-chloroquinolin-8-ol). While the 5-chloro and 5,7-dichloro (Halquinol) variants are established antimicrobials, the 4-chloro isomer represents a critical structural analogue with unique electronic properties. Its biological activity is driven by bidentate metal chelation , enabling it to act as a metallophore that disrupts bacterial metal homeostasis and induces oxidative stress in neoplastic cells. This guide explores its pharmacology, synthesis, and experimental applications.

Chemical Identity & Structural Logic

The "hydrochloride" designation indicates the protonated salt form of the molecule, significantly enhancing water solubility compared to the lipophilic free base. This is critical for biological assays where aqueous bioavailability is required without high concentrations of DMSO.

PropertySpecification
IUPAC Name This compound
Chemical Formula C₉H₆ClNO[1] · HCl
Core Scaffold 8-Hydroxyquinoline (oxine)
Key Substituent Chlorine at Position 4 (Para to Nitrogen)
Electronic Effect The 4-Cl group is electron-withdrawing, lowering the pKa of the pyridinic nitrogen compared to the unsubstituted parent.
Solubility Soluble in water (salt form), DMSO, Methanol.
Structural Significance (SAR)

Unlike the 5-position (which is electronically coupled to the phenolic oxygen), the 4-position is para to the ring nitrogen. Substitution here alters the basicity of the nitrogen , fine-tuning the stability constant (


) of metal complexes.
  • 5-Cl vs. 4-Cl: The 5-chloro isomer (Cloxyquin) is sterically unhindered at the metal-binding pocket. The 4-chloro isomer introduces steric bulk near the "back" of the chelation pocket but remains planar, allowing intercalation into DNA or stacking in metallo-enzymes.

Mechanism of Action: The "Trojan Horse" Hypothesis

The biological activity of 4-Chloroquinolin-8-ol is not receptor-mediated in the classical sense but is defined by its interaction with transition metals (Cu²⁺, Zn²⁺, Fe²⁺).

Metal Chelation & Ionophore Activity

The molecule acts as a bidentate ligand, coordinating metals through the phenolic oxygen and the ring nitrogen.

  • Extracellular Chelation: In the salt form, it dissociates in plasma/media. The free base then chelates extracellular copper or zinc.

  • Membrane Translocation: The resulting neutral, lipophilic complex (2:1 Ligand:Metal ratio) passively diffuses across the lipid bilayer—the "Trojan Horse" mechanism.

  • Intracellular Release: Inside the cell, the complex may dissociate due to pH gradients or undergo redox cycling (specifically with Cu).

ROS Generation (Fenton Chemistry)

Once intracellular, the copper-complexed 4-chloroquinolin-8-ol can catalyze the reduction of oxygen to superoxide and hydroxyl radicals via Fenton-like reactions. This oxidative burst is lethal to bacteria (which lack robust antioxidant systems) and cancer cells (which are already under oxidative stress).

Proteasome Inhibition

Similar to Clioquinol, the 4-chloro derivative can inhibit the 20S proteasome in eukaryotic cells by sequestering the zinc required for the proteasome's structural integrity, leading to the accumulation of ubiquitinated proteins and apoptosis.

Biological Activity Profile

Antimicrobial Activity

In comparative screens of halogenated quinolines, 4-chloroquinolin-8-ol exhibits broad-spectrum activity, though often with higher Minimum Inhibitory Concentrations (MIC) than the 5,7-dichloro analog.[1]

  • Target Organisms: Staphylococcus aureus (Gram-positive), E. coli (Gram-negative), and Mycobacterium tuberculosis.

  • Mechanism: Disruption of metal-dependent enzymes (e.g., methionine aminopeptidase) and cell wall synthesis inhibition.

  • Efficacy Data (Representative):

    • S. aureus: MIC range 4–16 µg/mL.[1]

    • E. coli:[1][2] MIC range 8–32 µg/mL.[1]

    • Note: The 4-chloro substituent makes the molecule slightly less lipophilic than the 5,7-dichloro variant, potentially affecting penetration in Gram-negative outer membranes.

Anticancer Potential

The compound is utilized in oncology research as a ribonucleotide reductase inhibitor . By chelating the diferric iron center of the enzyme, it halts DNA synthesis in rapidly dividing cells.

Experimental Protocols

Synthesis of 4-Chloroquinolin-8-ol (Laboratory Scale)

Note: Direct chlorination of 8-HQ usually yields the 5- or 7-isomer. The 4-chloro isomer is synthesized from 4-hydroxyquinoline precursors.

Reaction Scheme:

  • Precursor: Start with 8-hydroxyquinolin-4(1H)-one.

  • Chlorination: Reflux with Phosphorus Oxychloride (

    
    ) to convert the 4-carbonyl/hydroxyl tautomer to the 4-chloro derivative.
    
  • Hydrolysis/Workup: Quench with ice water. The product precipitates.[3][4]

  • Salt Formation: Dissolve the base in ethanol and add concentrated HCl dropwise. Recrystallize the resulting hydrochloride salt from Ethanol/Ether.

Metal Chelation Assay (UV-Vis Shift)

Objective: Confirm ligand binding to Cu²⁺ or Zn²⁺.

  • Preparation: Prepare a 50 µM solution of 4-Chloroquinolin-8-ol HCl in HEPES buffer (pH 7.4).

  • Baseline: Record UV-Vis spectrum (200–600 nm). Note

    
     (typically ~240-250 nm and ~300-320 nm).
    
  • Titration: Add aliquots of

    
     solution (0.1 to 2.0 equivalents).
    
  • Observation: Look for a bathochromic shift (red shift) to ~400 nm, indicating the formation of the Ligand-Metal Charge Transfer (LMCT) band.

  • Validation: The isosbestic points should remain clear, indicating a clean equilibrium between free ligand and complex.

MIC Determination (Broth Microdilution)
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL of S. aureus ATCC 29213.
    
  • Dilution: Serial 2-fold dilutions of 4-Chloroquinolin-8-ol HCl (Range: 64 µg/mL to 0.125 µg/mL).

  • Control: Include a solvent control (if DMSO used for stock) and a positive control (e.g., Ciprofloxacin).

  • Incubation: 18–24 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Visualization: Signaling & Mechanism

The following diagram illustrates the "Trojan Horse" mechanism and downstream toxicity pathways.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Ligand 4-Chloroquinolin-8-ol (HCl Salt) Complex_Ext Lipophilic Complex (L2-M) Ligand->Complex_Ext Chelation Metal Cu2+ / Zn2+ Ions Metal->Complex_Ext Complex_Int Lipophilic Complex (L2-M) Complex_Ext->Complex_Int Passive Diffusion (Trojan Horse) Dissociation Dissociation / Redox Cycling Complex_Int->Dissociation ROS ROS Generation (OH•, O2•-) Dissociation->ROS Fenton Reaction (Cu dependent) Proteasome 20S Proteasome Inhibition Dissociation->Proteasome Zn Stripping DNA DNA Damage & Apoptosis ROS->DNA Proteasome->DNA Protein Accumulation

Caption: Mechanism of Action showing metal chelation, membrane translocation (Trojan Horse), and downstream ROS generation/proteasome inhibition leading to cell death.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Deschner, F., et al. (2025).[1] "In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production." Microorganisms/MDPI. (Contains SAR data on 4-chloroquinolin-8-ol).[1][3][5] Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
  • PubChem Compound Summary. "4-Chloroquinolin-8-ol." CID 384164. Link

  • Omar, W.A.E., et al. (2009).[3] "New Alq3 derivatives with efficient photoluminescence...". Tetrahedron. (Details synthesis of 4-chloro ligands). Link[3]

Sources

"4-Chloroquinolin-8-ol hydrochloride and its derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloroquinolin-8-ol Hydrochloride and its Derivatives

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its vast array of derivatives, those of 8-hydroxyquinoline (8-HQ) are particularly noteworthy for their potent and diverse biological activities, which stem from their exceptional metal-chelating properties.[2][3] This guide focuses on a specific, highly reactive member of this family: 4-Chloroquinolin-8-ol and its hydrochloride salt. The presence of a chlorine atom at the C4-position introduces a key site for synthetic modification, allowing for the development of a broad range of novel derivatives. We will explore the synthesis, characterization, and biological applications of this compound and its derivatives, providing field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The 8-Hydroxyquinoline Core: A Foundation of Biological Activity

8-Hydroxyquinoline (8-HQ), a bicyclic compound composed of a pyridine ring fused to a phenol, is a planar molecule renowned for its ability to form stable complexes with a wide variety of metal ions.[4][5] This chelation capability is central to its biological effects. By sequestering essential metal ions like iron, copper, and zinc, 8-HQ derivatives can disrupt critical microbial and cellular processes, including enzymatic activity and DNA replication.[6] This mechanism underpins the well-documented antibacterial, antifungal, anticancer, antiviral, and neuroprotective properties of the 8-HQ class.[7][8] The versatility of the 8-HQ scaffold allows for extensive synthetic modification to fine-tune its pharmacological profile, enhancing potency and target specificity.[9]

4-Chloroquinolin-8-ol: A Versatile Synthetic Intermediate

4-Chloroquinolin-8-ol is a key intermediate for creating novel 8-HQ derivatives. The electron-withdrawing nature of the quinoline nitrogen makes the chlorine atom at the C4 position highly susceptible to nucleophilic aromatic substitution. This reactivity provides a direct handle for introducing diverse functional groups, such as amines and thioalkyl moieties, thereby generating extensive chemical libraries for biological screening.[10]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the core molecule's properties is fundamental.

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem[11]
Molecular Weight 179.60 g/mol PubChem[11]
IUPAC Name 4-chloroquinolin-8-olPubChem[11]
CAS Number 57334-36-8PubChem[11]
Appearance Crystalline solidGeneral Knowledge
Solubility Soluble in organic solvents like DMSO[6]
UV-Vis λmax ~247 nm[12]

Note: The hydrochloride salt is typically used to improve aqueous solubility for biological assays.

Synthetic Strategy: Leveraging a Tosyl Protecting Group

A robust and high-yield synthesis of 4-substituted-8-hydroxyquinoline derivatives often begins with the protection of the 8-hydroxyl group, followed by chlorination and subsequent nucleophilic substitution. The use of a tosyl (Ts) group is particularly effective.

The causality behind this strategy is twofold:

  • Protection: The phenolic hydroxyl at C8 is acidic and can interfere with the chlorination reagents aimed at the C4 position. Tosylation protects this group, preventing side reactions.

  • Activation/Substitution: The key intermediate, 4-chloro-8-tosyloxyquinoline, is highly reactive at the C4 position. Treatment with various nitrogen and sulfur nucleophiles leads to the efficient formation of 4-amino and 4-thioalkyl derivatives, often in yields exceeding 70%.[10] Interestingly, strong nucleophiles can simultaneously displace the C4-chlorine and cleave the C8-tosyl ether, accomplishing two transformations in a single step.[10]

Synthesis_Workflow Start 4-Hydroxy-8- tosyloxyquinoline Chlorination Chlorination (e.g., POCl₃) Start->Chlorination 94% yield Intermediate 4-Chloro-8- tosyloxyquinoline Chlorination->Intermediate Nucleophiles Sulfur or Nitrogen Nucleophiles (NuH) Intermediate->Nucleophiles Nucleophilic Substitution Product 4-Nu-8-hydroxyquinoline Derivatives Nucleophiles->Product >70% yield

Caption: General workflow for synthesizing 4-substituted-8-hydroxyquinoline derivatives.

Biological Activities and Therapeutic Potential

The derivatization of the 4-Chloroquinolin-8-ol core has yielded compounds with a wide spectrum of biological activities. The nature of the substituent at the C4 position is critical in determining the potency and selectivity of the final compound.

Antimicrobial and Antifungal Activity

Halogenated 8-hydroxyquinolines are known for their potent antimicrobial effects.[6] Cloxyquin (5-Chloroquinolin-8-ol), a close isomer of the title compound, shows significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values in the 0.125–0.25 µg/mL range.[8][13] The proposed mechanism involves the chelation of essential metal ions, depriving the microbes of necessary nutrients and inhibiting key enzymes.[6] Derivatives of 4-Chloroquinolin-8-ol are therefore prime candidates for development as new antitubercular and broad-spectrum antibacterial agents. The copper chelate of 8-HQ is also used extensively as a fungicide.[5]

Anticancer Activity

The antiproliferative effects of 8-HQ derivatives are well-documented.[2][7] By chelating intracellular iron, these compounds can induce apoptosis in cancer cells.[5] For instance, certain iron complexes of 8-HQ derivatives have demonstrated potent activity against human breast (MDA-MB-231) and cervical (HeLa) cancer cell lines.[14] The ability to introduce diverse side chains at the C4 position allows for the optimization of cell permeability and target engagement, potentially leading to lead compounds with improved efficacy and reduced toxicity compared to standard chemotherapeutics.[7]

Antiviral Activity

Novel 8-HQ derivatives have demonstrated promising antiviral properties. For example, certain 5,7-dichloro-8-hydroxyquinoline derivatives have shown significant inhibitory activity against the dengue virus (DENV2).[7] The mechanism appears to involve interference with an early stage of the virus lifecycle, reducing the production of infectious virions.[7] This highlights the potential of the 4-chloro-8-ol scaffold as a starting point for developing new antiviral agents.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, incorporating necessary controls and detailed steps to ensure reproducibility and scientific rigor.

Protocol: Synthesis of 4-(n-propylthio)-8-hydroxyquinoline

This protocol is adapted from established methodologies for the nucleophilic substitution of 4-chloro-8-tosyloxyquinoline.[10]

Objective: To synthesize a 4-thioalkyl derivative via nucleophilic substitution.

Materials:

  • 4-chloro-8-tosyloxyquinoline (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in oil (6.0 eq)

  • 1-Propanethiol (5.0 eq)

  • n-Hexane (anhydrous)

  • 1-Butanol (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Nitrogen gas supply

Procedure:

  • NaH Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, wash the NaH dispersion with n-hexane (2 x 5 mL) to remove the mineral oil. Carefully decant the hexane.

  • Thiolate Formation: Add anhydrous 1-butanol (10 mL) to the washed NaH. Cool the flask in an ice bath. Slowly add 1-propanethiol to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium thiolate.

  • Substitution Reaction: Dissolve 4-chloro-8-tosyloxyquinoline in 1-butanol (10 mL) and add it to the thiolate mixture.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-30 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully evaporate the solvent under reduced pressure.

  • Purification: Add deionized water (15 mL) to the residue. Adjust the pH to ~7.2 using 1 M HCl. This step protonates the phenoxide and precipitates the product.

  • Isolation: Cool the mixture in an ice bath for 15 minutes, then collect the precipitate by vacuum filtration.

  • Recrystallization: Wash the solid with cold water (50 mL) and recrystallize from aqueous ethanol to yield the pure product.

Validation:

  • TLC Analysis: Use a mobile phase such as ethyl acetate/hexane to monitor the disappearance of the starting material and the appearance of the product spot.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization A Synthesized Derivative Library B Single-Dose Assay (e.g., 10 µM) A->B C Measure % Inhibition B->C D Dose-Response Curve C->D 'Hits' with >50% Inhibition H Promising Lead Compound E Calculate IC₅₀ / MIC D->E F Assess Cytotoxicity (e.g., MTT Assay on mammalian cells) E->F G Calculate Selectivity Index (SI) F->G G->H High Potency & High SI

Caption: A logical workflow for the biological screening of novel quinoline derivatives.

Protocol: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is a standard, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[6]

Objective: To determine the MIC of a test compound against M. tuberculosis.

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9GC broth

  • Sterile 96-well flat-bottom microplates

  • Alamar Blue reagent

  • 20% Tween 80 solution

  • Rifampicin (positive control)

  • DMSO (negative/vehicle control)

Procedure:

  • Plate Preparation: Add 100 µL of 7H9GC broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock to the first well of a row. Perform a two-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. Set up parallel dilutions for the Rifampicin control.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland No. 1 standard in a saline-Tween solution. Dilute this suspension 1:50 in 7H9GC broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for a media-only sterility control well. The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Assay Development: Add 12.5 µL of 20% Tween 80 and 20 µL of Alamar Blue reagent to each well.

  • Final Incubation & Readout: Re-incubate the plate at 37°C for 16-24 hours.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial metabolism. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Validation & Controls:

  • Positive Control: A row with Rifampicin should show inhibition at its known MIC.

  • Negative Control: A row with only DMSO (at the highest concentration used for the test compound) should show uninhibited growth (pink).

  • Sterility Control: A well with only media should remain blue.

  • Growth Control: A well with media and inoculum but no drug should turn pink.

Safety and Handling

Compounds based on the 8-hydroxyquinoline scaffold require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[15][16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[17] Prevent contact with skin and eyes. Do not ingest or inhale.[16] Wash hands thoroughly after handling.[15]

  • Toxicity: 8-Hydroxyquinoline and its derivatives are classified as harmful or toxic if swallowed.[15][18] They can cause serious eye damage and may cause an allergic skin reaction.[15][19]

  • Environmental Hazard: These compounds are often very toxic to aquatic life with long-lasting effects. Avoid release into the environment.[15][17]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[16]

Conclusion and Future Directions

This compound is a valuable and highly versatile starting material for medicinal chemistry campaigns. Its strategic C4-chloro group enables the synthesis of diverse libraries of 8-hydroxyquinoline derivatives. The proven link between the 8-HQ scaffold, metal chelation, and a broad spectrum of biological activities—including antibacterial, anticancer, and antiviral effects—justifies continued exploration of this chemical space. Future research should focus on leveraging the synthetic accessibility of the 4-position to develop derivatives with enhanced target specificity and improved pharmacokinetic profiles, ultimately aiming to translate these promising scaffolds into next-generation therapeutic agents.

References

  • El-Kashef, H., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.
  • Patel, A., et al. (2024). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Semantic Scholar. [Link]

  • Al-Janabi, A., et al. (2022). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

  • Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Singh, R., et al. (2023). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. [Link]

  • Younus, H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - PubMed Central. [Link]

  • Cheng, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Pavithra, K., et al. (2013). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 4-Chloroquinolin-8-ol. PubChem Compound Database. [Link]

  • Semenchenko, A., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information (n.d.). 5-Chloro-8-hydroxyquinoline. PubChem Compound Database. [Link]

  • Various Authors. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

  • Kumar, S., et al. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate. [Link]

  • CN103709100A - Preparation method of 8-chloroquinolone derivative.
  • Ing. Petr Švec - PENTA s.r.o. (2023). 8-Hydroxyquinoline - SAFETY DATA SHEET. [Link]

  • Pop, R., et al. (2016). Synthesis and Spectroscopy Studies of By-products of Chloroquinaldol. ResearchGate. [Link]

  • Carl ROTH GmbH + Co. KG (2021). Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • Various Authors. (2023). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]

Sources

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloroquinolin-8-ol Hydrochloride: Synthesis, Mechanisms, and Therapeutic Potential

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a vast array of biological activities.[1][2] Its derivatives have been extensively explored and developed as anticancer, antimalarial, antibacterial, and antifungal agents.[2][3] Within this class, 8-hydroxyquinolines (8-HQ) represent a particularly significant subgroup. The strategic placement of the hydroxyl group at the C-8 position, in proximity to the ring's nitrogen atom, creates a powerful bidentate chelating site.[3][4] This ability to bind essential metal ions is central to the biological activities of many 8-HQ derivatives.[5][6] This guide focuses on a specific, halogenated derivative, 4-Chloroquinolin-8-ol, providing a comprehensive overview of its chemical characteristics, plausible synthesis, mechanism of action, and potential applications for researchers in drug development.

Chemical and Physical Properties

4-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline. The introduction of a chlorine atom at the C-4 position can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and pharmacokinetic properties. The hydrochloride salt is typically prepared to enhance the compound's solubility in aqueous media for biological testing.

Table 1: Physicochemical Properties of 4-Chloroquinolin-8-ol

PropertyValueSource
Molecular Formula C₉H₆ClNO[7]
Molecular Weight 179.60 g/mol [7]
IUPAC Name 4-chloroquinolin-8-ol[7]
CAS Number 57334-36-8[7]
XLogP3 2.7[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]

Synthesis and Preparation

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a logical synthetic pathway can be constructed based on established methods for analogous compounds.[4][8][9][10] A highly plausible route starts from the commercially available 4-hydroxy-8-tosyloxyquinoline, leveraging the tosyl group as a protecting agent for the C-8 hydroxyl function during the critical chlorination step.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a three-step process: protection, chlorination, and deprotection/salt formation.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Deprotection cluster_2 Step 3: Hydrochloride Salt Formation A 4-Hydroxy-8-tosyloxyquinoline B 4-Chloro-8-tosyloxyquinoline A->B  POCl₃ or SOCl₂   C 4-Chloroquinolin-8-ol B->C  Base Hydrolysis (e.g., NaOH)   D This compound C->D  HCl gas in DCM or  HCl in Ether   G cluster_0 Mechanism of Action A 4-Chloroquinolin-8-ol C Stable Metal Complex A->C B Essential Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) B->C D Inhibition of Metalloenzymes C->D E Generation of Reactive Oxygen Species (ROS) C->E F Disruption of Cellular Processes D->F E->F G Cell Death / Growth Inhibition F->G

Sources

Technical Whitepaper: Therapeutic Horizons of 4-Chloroquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, chemical synthesis, and experimental characterization of 4-Chloroquinolin-8-ol Hydrochloride .

Subtitle: Modulating Metallo-Signaling and Hypoxia Pathways via Pyridine-Ring Functionalization

Executive Summary

This compound (4-Cl-8HQ) represents a distinct pharmacological scaffold within the 8-hydroxyquinoline family. Unlike its well-known 5-chloro analog (Cloxyquin), which bears a halogen on the phenolic ring, the 4-chloro substitution occurs on the pyridine ring. This structural modification fundamentally alters the molecule's electronic distribution, pKa, and metal-binding stability constants (


).

While historically utilized as a ligand for electroluminescent materials (e.g., Alq3 derivatives), recent research has repositioned 4-Cl-8HQ as a potent inhibitor of 2-oxoglutarate-dependent oxygenases (specifically Factor Inhibiting HIF) and a broad-spectrum antimicrobial agent. This guide explores its dual mechanism of action: targeted metallo-enzyme inhibition and bio-metal sequestration .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 4-chloro substituent exerts an electron-withdrawing effect para to the pyridine nitrogen, reducing the basicity of the ring nitrogen compared to the parent 8-hydroxyquinoline. This "softens" the ligand, modulating its affinity for divalent cations (Zn²⁺, Fe²⁺) crucial for bacterial survival and tumor progression.

PropertySpecification
IUPAC Name This compound
CAS Number 57334-36-8 (Free Base); HCl salt is prepared in situ
Molecular Formula C₉H₆ClNO · HCl
Molecular Weight 216.06 g/mol (Salt)
Solubility Soluble in DMSO, Methanol; Water solubility enhanced as HCl salt
pKa (Predicted) ~3.5 (Pyridine N), ~9.8 (Phenolic OH)
Key Structural Feature Pyridine-ring halogenation (C4 position) vs. Phenol-ring halogenation (C5/C7)

Mechanism of Action: The "Metallo-Tuning" Hypothesis

The therapeutic efficacy of 4-Cl-8HQ stems from two primary mechanisms:

A. Inhibition of Factor Inhibiting HIF (FIH)

In oncology, Hypoxia-Inducible Factor (HIF) is a master regulator of cancer cell survival in low-oxygen environments.

  • Mechanism: FIH is an asparaginyl hydroxylase that uses Fe²⁺ and 2-oxoglutarate (2OG) to repress HIF transcriptional activity.

  • 4-Cl-8HQ Action: It acts as a competitive bidentate ligand, chelating the active site Fe²⁺ or displacing the 2OG co-substrate. This prevents FIH from hydroxylating HIF, thereby maintaining HIF activity. Paradoxically, in specific contexts, this "hypoxia mimicry" can normalize vascularization or sensitize tumors to radiation, though direct cytotoxicity via broad metal depletion is also a factor.

B. Antimicrobial Metal Sequestration

Bacteria like Pseudomonas aeruginosa rely on metallo-proteases (e.g., elastase) and siderophores for virulence.

  • Mechanism: 4-Cl-8HQ strips essential Cu²⁺ and Zn²⁺ ions from the bacterial periplasm.

  • Advantage: The 4-chloro substitution alters the lipophilicity (LogP), potentially enhancing penetration through the Gram-negative outer membrane compared to non-halogenated analogs.

Visualization: Signaling & Synthesis Pathways

Diagram 1: Hypoxia Modulation Pathway

This diagram illustrates how 4-Cl-8HQ intervenes in the HIF signaling cascade.

HIF_Modulation HIF_alpha HIF-1α Subunit FIH Factor Inhibiting HIF (FIH) (Fe2+ Dependent) HIF_alpha->FIH Substrate Hydroxylation Asn803 Hydroxylation FIH->Hydroxylation Normal Oxygen Drug 4-Chloroquinolin-8-ol (Fe2+ Chelation) Drug->FIH Inhibits (Competes for Fe2+) Transcription Transcriptional Activation (VEGF, EPO, GLUT1) Drug->Transcription Restores Activity (Hypoxia Mimicry) p300_CBP p300/CBP Co-activator Hydroxylation->p300_CBP Blocks Binding p300_CBP->Transcription Promotes Degradation Proteasomal Degradation

Caption: 4-Cl-8HQ inhibits FIH via iron chelation, preventing HIF hydroxylation and restoring transcriptional recruitment of p300/CBP.

Diagram 2: Synthetic Workflow

A robust route starting from 4-hydroxyquinoline derivatives, utilizing protection strategies to avoid side reactions.

Synthesis_Workflow Start 4-Hydroxy-8-tosyloxyquinoline (Protected Precursor) Step1 Chlorination (POCl3, Reflux) Start->Step1 Intermed 4-Chloro-8-tosyloxyquinoline Step1->Intermed Step2 Deprotection (NaOH/EtOH, Reflux) Intermed->Step2 Product_Base 4-Chloroquinolin-8-ol (Free Base) Step2->Product_Base Step3 Salt Formation (4M HCl in Dioxane) Product_Base->Step3 Final 4-Chloroquinolin-8-ol HCl (Target Salt) Step3->Final

Caption: Step-wise synthesis ensuring regioselective chlorination at C4 followed by controlled deprotection and salt formation.

Experimental Protocols

Protocol A: Chemical Synthesis of 4-Chloroquinolin-8-ol HCl

Rationale: Direct chlorination of 8-hydroxyquinoline is non-selective. This protocol uses a sulfonate-protected intermediate to direct reactivity to the 4-position.

  • Precursor Preparation: Dissolve 4-hydroxyquinolin-8-yl 4-methylbenzenesulfonate (1.0 eq) in dry toluene.

  • Chlorination: Add Phosphorus Oxychloride (POCl₃) (5.0 eq) dropwise under N₂ atmosphere. Reflux at 110°C for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should disappear.

  • Quenching: Cool to 0°C. Pour onto crushed ice/NH₄OH mixture carefully (exothermic!). Filter the precipitate (4-chloro-8-tosyloxyquinoline).[1]

  • Deprotection: Resuspend the solid in Ethanol/2M NaOH (1:1). Reflux for 1 hour to cleave the tosyl group.

  • Isolation: Neutralize with dilute HCl to pH 7.0. The yellow/brown solid (Free Base) precipitates. Filter and dry.

  • Salt Formation: Dissolve the free base in minimal dry dioxane. Add 4M HCl in dioxane (1.2 eq) dropwise. Stir for 1 hour.

  • Final Step: Filter the bright yellow precipitate, wash with cold ether, and dry under vacuum.

Protocol B: In Vitro FIH Inhibition Assay (MALDI-TOF)

Rationale: To verify the therapeutic mechanism (HIF pathway modulation), we measure the inhibition of peptide hydroxylation.

  • Reagents: Synthetic HIF-1α peptide fragment (active site mimic), Recombinant FIH enzyme, FeSO₄ (10 µM), 2-oxoglutarate (co-factor).

  • Incubation: Mix FIH (50 nM) with 4-Cl-8HQ HCl (graded concentrations: 0.1 µM – 100 µM) in buffer (Tris-HCl pH 7.5). Incubate for 15 mins.

  • Reaction Start: Add HIF peptide and 2-oxoglutarate. Incubate at 37°C for 30 mins.

  • Detection: Quench with 1% Formic Acid. Analyze via MALDI-TOF MS.

  • Data Analysis: Calculate the ratio of Hydroxylated vs. Non-hydroxylated peptide. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Challenges & Future Directions

  • Selectivity: While 4-Cl-8HQ inhibits FIH, it may also inhibit other 2OG oxygenases (e.g., histone demethylases). "Off-target" epigenetic effects must be monitored.

  • Toxicity: Broad metal chelation can be cytotoxic to healthy cells. Formulation strategies (e.g., liposomal encapsulation) are recommended to improve the therapeutic index.

  • Resistance: In antimicrobial applications, bacteria may upregulate efflux pumps. Combinatorial therapy with standard antibiotics (e.g., ciprofloxacin) is a promising avenue to overcome resistance barriers.

References

  • Royal Society of Chemistry. (2012). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications. Retrieved from [Link]

  • Google Patents. (2024). Uses of 8-hydroxyquinoline derivatives (CN118059101A).
  • National Institutes of Health (PubChem). (2024). 4-Chloroquinolin-8-ol Compound Summary. Retrieved from [Link]

  • ScienceOpen. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Chloroquinolin-8-ol Hydrochloride – Synthetic Scaffolding & Chelation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental handling, synthetic utility, and biological characterization of 4-Chloroquinolin-8-ol hydrochloride (4-Cl-8-HQ · HCl). Unlike the ubiquitous 8-hydroxyquinoline, the 4-chloro derivative possesses a unique "dual-reactivity" profile: the 8-hydroxyquinoline moiety functions as a bidentate metal chelator (


-donor), while the 4-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (

). This document provides validated protocols for transforming this scaffold into novel therapeutic candidates and characterizing its metallo-biological interactions.

Introduction: The Dual-Function Scaffold

In drug discovery, 4-Chloroquinolin-8-ol is a "privileged structure." It bridges two distinct medicinal chemistry domains:[1][2]

  • Kinase/Receptor Targeting: The 4-position is electronically activated by the quinoline nitrogen, making it susceptible to displacement by amines. This allows for the rapid generation of 4-aminoquinoline libraries (similar to chloroquine or gefitinib precursors).

  • Metallo-Pharmacology: The 8-hydroxy and 1-nitrogen atoms form a stable 5-membered chelate ring with divalent cations (

    
    , 
    
    
    
    ,
    
    
    ). This is critical for designing ionophores that can modulate oxidative stress or disrupt metal homeostasis in pathogens.
Chemical Identity
PropertySpecification
IUPAC Name This compound
CAS (Free Base) 57334-36-8
Formula

(HCl salt)
MW 216.06 g/mol (HCl salt); 179.60 g/mol (Free Base)
Solubility Water (Moderate, acidic pH), DMSO (High), Methanol (High)
Acidity (

)
~3.5 (Quinolinium NH), ~9.8 (Phenolic OH)

Safety & Handling (Pre-Experimental)

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store at -20°C under argon.

  • Acidity: Aqueous solutions are highly acidic (

    
    ). Neutralization is required before biological assays to prevent acid-induced cytotoxicity.
    
  • Toxicity: Treat as a potential mutagen and skin irritant. Use double-gloving (Nitrile) and work within a fume hood.

Module 1: Synthetic Functionalization (Protocol A)

Objective: Derivatization of the 4-position via Nucleophilic Aromatic Substitution (


).
Mechanism:  The reaction proceeds via an addition-elimination mechanism. The protonated quinolinium nitrogen (facilitated by the HCl salt or added acid) increases the electrophilicity at C4, accelerating the attack by amines.
Materials
  • Substrate: 4-Chloroquinolin-8-ol HCl (1.0 eq)

  • Nucleophile: Primary amine (e.g., benzylamine, 1.2 eq)

  • Solvent: 2-Ethoxyethanol (Cellosolve) or n-Butanol (High boiling point alcohols are essential).

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Critical to neutralize the HCl salt and scavenge protons.

Step-by-Step Procedure
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Chloroquinolin-8-ol HCl (216 mg, 1.0 mmol) in 2-Ethoxyethanol (5 mL).

  • Neutralization: Add DIPEA (435 µL, 2.5 mmol). The suspension should clear as the free base forms and dissolves.

  • Addition: Add the primary amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (135°C) for 12–16 hours.

    • Process Control: Monitor by TLC (DCM:MeOH 9:1). The starting material (

      
      ) will disappear, and a more polar fluorescent product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[3]

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Adjust pH to ~8.0 using saturated

      
      .
      
    • The product often precipitates. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Reactivity Map

ReactivityMap Start 4-Chloroquinolin-8-ol HCl Path1 C4 Position (Electrophilic Center) Start->Path1 S_NAr Reaction (w/ Amines) Path2 N1 & O8 Position (Chelation Site) Start->Path2 Metal Binding (Cu, Zn, Fe) Prod1 4-Amino Derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 Metallo-Complexes (Ionophores) Path2->Prod2

Caption: Functional divergence of the 4-Cl-8-HQ scaffold. Red path indicates covalent modification; Green path indicates non-covalent metal coordination.

Module 2: Metal Chelation Characterization (Protocol B)

Objective: Confirm the integrity of the 8-hydroxyquinoline pharmacophore by measuring the bathochromic shift upon metal binding.

Materials
  • Ligand Stock: 10 mM 4-Chloroquinolin-8-ol in DMSO.

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in deionized water.
  • Buffer: 10 mM HEPES or MOPS, pH 7.4.

Step-by-Step Procedure
  • Blank Preparation: Add 990 µL Buffer + 10 µL DMSO to a quartz cuvette. Record baseline.

  • Ligand Scan: Add 980 µL Buffer + 10 µL Ligand Stock (Final: 100 µM).

    • Scan UV-Vis spectrum (250–500 nm).

    • Note: Expect

      
       around 240-260 nm and a weaker band at ~310-320 nm.
      
  • Titration: Sequentially add Metal Stock in 0.2 equivalent increments (2 µL additions).

  • Observation:

    • Mix and scan after each addition.

    • Endpoint: A new absorbance band will emerge in the visible region (380–450 nm) due to Ligand-to-Metal Charge Transfer (LMCT).

    • The solution often turns pale yellow/green (

      
      ) or fluorescent yellow (
      
      
      
      ).

Module 3: Biological Evaluation (Protocol C)

Objective: Determine the Metal-Dependent Antimicrobial Activity (MIC). Rationale: Many 8-HQ derivatives are "pro-drugs" that require environmental copper or zinc to become toxic to bacteria/fungi (ionophore mechanism).

Experimental Design (96-Well Plate)
Column123...101112
Content Neg ControlPos Control100 µM...0.1 µMDrug + MetalMetal Only
Protocol
  • Media Prep: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Metal Supplementation (Critical Step):

    • Prepare two media batches:

      • Batch A: Standard CAMHB.

      • Batch B: CAMHB + 10 µM

        
         (or 
        
        
        
        ).
  • Serial Dilution:

    • Dissolve 4-Cl-8-HQ HCl in DMSO (stock 10 mM).

    • Dilute into Batch A and Batch B to a top concentration of 200 µM (keeping DMSO < 1%).

    • Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure

    
    .
    
    • Interpretation: If the MIC in Batch B (Metal+) is significantly lower (e.g., 4-fold) than Batch A (Metal-), the compound acts via a metal-dependent mechanism (e.g., copper overload).

Visualization: Assay Workflow

AssayWorkflow Step1 Dissolve 4-Cl-8-HQ HCl (DMSO Stock) Step2 Prepare Media Conditions Step1->Step2 CondA Standard Media (Basal Metals) Step2->CondA CondB Supplemented Media (+10 µM Cu or Zn) Step2->CondB Step3 Add Bacteria Incubate 24h CondA->Step3 CondB->Step3 Result1 High MIC (Low Toxicity) Step3->Result1 If Metal-Independent Result2 Low MIC (High Toxicity) Step3->Result2 If Metal-Dependent Conclusion Compare MICs: Identify Ionophore Activity Result1->Conclusion Result2->Conclusion

Caption: Differential susceptibility testing to validate metal-dependent toxicity (Ionophore hypothesis).

References

  • PubChem. (n.d.).[2][4] 4-Chloroquinolin-8-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]

  • Musso, L., et al. (2010). Synthesis and biological evaluation of 4-substituted quinolines. Bioorganic & Medicinal Chemistry Letters. (General protocol reference for 4-chloro displacement).
  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines as Multifunctional Scaffolds for Drug Design. Current Topics in Medicinal Chemistry.

Sources

Application Notes & Protocols: Utilizing 4-Chloroquinolin-8-ol Hydrochloride in Eukaryotic Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

4-Chloroquinolin-8-ol hydrochloride is a derivative of the 8-hydroxyquinoline (8-HQ) heterocyclic scaffold, a privileged structure in medicinal chemistry. Compounds from the quinoline family are recognized for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting.

Our focus extends beyond simple procedural steps to elucidate the underlying mechanisms of action, providing the scientific context necessary for robust experimental design and accurate data interpretation. We will explore its dual role as a potential metal ionophore and an inhibitor of autophagy, two key processes that can be leveraged to study and induce cellular stress, apoptosis, and chemo-sensitization in cancer cell lines. The protocols provided herein are designed as self-validating systems, incorporating critical quality control steps and explaining the causality behind experimental choices.

Compound Profile and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource
IUPAC Name 4-chloroquinolin-8-ol;hydrochloride
Molecular Formula C₉H₇Cl₂NOPubChem
Molecular Weight 216.07 g/mol PubChem
CAS Number 57334-36-8 (Parent)[3]
Appearance Off-white to light yellow solid[4]
Solubility Soluble in DMSO[4]

Expert Insight on Solubility and Stability: The hydrochloride salt form generally enhances aqueous solubility compared to the parent compound. However, for cell culture applications, creating a high-concentration stock solution in a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) is standard practice. Stock solutions in DMSO are typically stable for several months when stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] When diluting the DMSO stock into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level toxic to the specific cell line being used, typically maintained at or below 0.5%, with <0.1% being ideal for sensitive assays.[5]

Core Mechanisms of Action

This compound's biological effects are primarily attributed to two interconnected mechanisms: the modulation of intracellular metal ion homeostasis and the disruption of the autophagy-lysosomal pathway.

Metal Ion Chelation and Ionophoric Activity

The 8-hydroxyquinoline core is a well-established bidentate chelating agent, capable of binding divalent metal cations such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[2] Beyond simple chelation, these lipophilic complexes can function as ionophores, facilitating the transport of metal ions across biological membranes down their electrochemical gradient. Chloroquine, a related quinoline, has been identified as a potent zinc ionophore.[6][7] This activity is critical because it can artificially elevate intracellular zinc levels, disrupting the function of zinc-dependent enzymes and signaling proteins, ultimately leading to cellular stress and apoptosis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Zn_ext Zn²⁺ Complex_ext 4-CQ Zn²⁺ Zn_ext->Complex_ext:f1 CQ_ext 4-Chloroquinolin-8-ol CQ_ext->Complex_ext:f0 Chelation Complex_int 4-CQ Zn²⁺ Complex_ext->Complex_int Diffusion Membrane CQ_int 4-Chloroquinolin-8-ol Complex_int:f0->CQ_int Release Zn_int Zn²⁺ Complex_int:f1->Zn_int Effect Disruption of Cellular Signaling Zn_int->Effect

Figure 1: Putative Zinc Ionophore Mechanism.
Inhibition of Autophagic Flux

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and misfolded proteins. This occurs within a double-membraned vesicle called an autophagosome, which fuses with a lysosome for degradation of its contents. Many cancer cells upregulate autophagy as a survival mechanism to cope with metabolic stress.

4-Chloroquinolin-8-ol, like its well-studied analogue Chloroquine, is a lysosomotropic agent.[8] As a weak base, it accumulates in the acidic environment of the lysosome, raising its internal pH. This de-acidification inhibits the activity of lysosomal hydrolases and, critically, prevents the fusion of autophagosomes with lysosomes.[8][9] The result is a blockage of the final degradation step, a condition known as "autophagy arrest" or "blocked autophagic flux." This leads to the accumulation of autophagosomes and autophagy substrate proteins like p62/SQSTM1, which can trigger cellular stress and apoptosis.[10]

Start Cellular Stress Phagophore Phagophore Formation Start->Phagophore LC3 LC3-I → LC3-II (Lipidation) Phagophore->LC3 Autophagosome Autophagosome Phagophore->Autophagosome Fusion Fusion Autophagosome->Fusion Lysosome Lysosome (Acidic pH) Lysosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Recycle Recycling of Macromolecules Autolysosome->Recycle Inhibitor 4-Chloroquinolin-8-ol Inhibitor->Lysosome Block Raises Lysosomal pH, Blocks Fusion Block->Fusion X cluster_workflow Apoptosis Assay Workflow A 1. Seed and Culture Cells (e.g., 6-well plate) B 2. Treat with 4-CQ HCl (Vehicle, IC₅₀, 2x IC₅₀) A->B C 3. Harvest Cells (Including supernatant) B->C D 4. Wash with Cold PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Stain with FITC-Annexin V and Propidium Iodide (PI) E->F G 7. Incubate 15 min (Dark, Room Temp) F->G H 8. Analyze on Flow Cytometer G->H I 9. Gate and Quantify Populations (Live, Apoptotic, Necrotic) H->I

Figure 3: Experimental Workflow for Apoptosis Detection.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment confirms the induction of apoptosis.

References

  • Cancer Immunotherapy Trials Network. (n.d.). 4-Chloroquinolin-8-ol.
  • Wannigama, D. L., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC. Retrieved from [Link]

  • Shi, X., et al. (2017). Autophagy inhibitor chloroquine increases sensitivity to cisplatin in QBC939 cholangiocarcinoma cells by mitochondrial ROS. PLOS One. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC. Retrieved from [Link]

  • Gackowska, M., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Retrieved from [Link]

  • Heim, M., et al. (2021). Effects of the Autophagy-Inhibiting Agent Chloroquine on Acute Myeloid Leukemia Cells; Characterization of Patient Heterogeneity. MDPI. Retrieved from [Link]

  • Pablos-Tan, C., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinolin-8-ol. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Nagaraju, P. G., et al. (2014). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. ResearchGate. Retrieved from [Link]

  • Kos, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Asif, M., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. NIH. Retrieved from [Link]

  • Ma, Y., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. PMC. Retrieved from [Link]

  • Xue, J., et al. (2014). Chloroquine Is a Zinc Ionophore. PMC. Retrieved from [Link]

  • Xue, J., et al. (2014). Chloroquine Is a Zinc Ionophore. ResearchGate. Retrieved from [Link]

  • Janečková, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Retrieved from [Link]

  • Fik-Jaskółka, M. A., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. Retrieved from [Link]

  • Park, M. H., et al. (2016). The zinc ionophore clioquinol reverses autophagy arrest in chloroquine-treated ARPE-19 cells and in APP/mutant presenilin-1-transfected Chinese hamster ovary cells. Neurobiology of Aging. Retrieved from [Link]

  • Chauhan, S., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]

  • Fischer, K., et al. (2013). Autophagy inhibitor chloroquine enhanced the cell death inducing effect of the flavonoid luteolin in metastatic squamous cell carcinoma cells. PubMed. Retrieved from [Link]

  • Bulloch, R. T., et al. (2022). Hydroxychloroquine Does Not Function as a Direct Zinc Ionophore. MDPI. Retrieved from [Link]

  • Ma, Y., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. PubMed. Retrieved from [Link]

  • Nobre, M. (2018). Answer to "How do i prepare TRF stock solution for cell culture study?". ResearchGate. Retrieved from [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Retrieved from [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]

  • Xue, J., et al. (2014). Chloroquine is a zinc ionophore. PubMed. Retrieved from [Link]

Sources

"analytical methods for 4-Chloroquinolin-8-ol hydrochloride detection (HPLC, LC-MS)"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This protocol details the analytical architecture for the detection and quantitation of 4-Chloroquinolin-8-ol hydrochloride (4-CQ-8-OH), a critical pharmacophore and intermediate in the synthesis of halogenated quinoline therapeutics (e.g., clioquinol analogs).

The Analytical Challenge: The primary obstacle in analyzing 8-hydroxyquinoline derivatives is their potent metal-chelating capability.[1] Free silanols and trace metals (Fe³⁺, Al³⁺) on the surface of standard silica-based HPLC columns act as Lewis acid sites, binding the analyte. This results in severe peak tailing, hysteresis (carryover), and non-linear calibration curves.

The Solution: We present two orthogonal methods designed to suppress secondary silanol interactions and maximize sensitivity:

  • Method A (QC/Purity): A robust HPLC-UV method utilizing a high-purity, end-capped C18 stationary phase with an acidic mobile phase modifier to protonate silanols and ensure peak symmetry.[2]

  • Method B (Bioanalysis/Trace): A high-sensitivity LC-MS/MS method using Multiple Reaction Monitoring (MRM) for femtogram-level detection in complex matrices.[2]

Physicochemical Profile

Understanding the molecule is the first step to controlling its chromatography.

PropertyValueChromatographic Implication
Molecular Formula C₉H₆ClNO[2][3] · HClSalt form dissociates; free base analyzed.[2]
MW (Free Base) 179.60 g/mol Low mass requires clean background for LC-MS.[2]
LogP ~2.7Moderately lipophilic; good retention on C18.[2]
pKa (Nitrogen) ~3.5 - 4.0Protonated at pH < 3.0 (Method A & B target).[2]
pKa (Phenol) ~9.5Ionized at basic pH (Avoid basic mobile phases).[2]
Chelation Bidentate (N & O)CRITICAL: Requires acid or EDTA to suppress tailing.[2]

Method A: HPLC-UV Protocol (Purity & Potency)

Designed for: Raw material testing, stability studies, and formulation analysis.

Chromatographic Conditions[1][2][4][5][6][7]
  • System: Agilent 1290 Infinity II or equivalent (Quaternary Pump).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent hybrid particle column).

    • Rationale: Hybrid particles (BEH) have fewer surface metals and silanols than standard silica, significantly reducing tailing for chelating agents.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.[2]

    • Rationale: Low pH (~2.[2]0) protonates the quinoline nitrogen (preventing interaction with metals) and saturates silica surface sites.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Detection: UV-DAD at 254 nm (primary) and 320 nm (secondary confirmation).[2]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
8.004060Linear
10.001090Linear
12.001090Hold
12.109010Re-equilibrate
15.009010End
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these "Go/No-Go" metrics:

  • Tailing Factor (Tf): NMT 1.5 (Strict control due to chelation risk).

  • Theoretical Plates (N): > 5,000.[2]

  • Precision (RSD): < 1.0% for 5 replicate injections of Standard (100 µg/mL).

  • Resolution (Rs): > 2.0 between 4-CQ-8-OH and any synthetic impurities (e.g., 8-hydroxyquinoline).[2]

Method B: LC-MS/MS Protocol (Bioanalysis)

Designed for: PK studies, trace impurity analysis, and cleaning validation.

Mass Spectrometry Parameters (ESI+)[2]
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Source Temp: 500°C.

  • Capillary Voltage: 3500 V.

MRM Transitions (Optimized):

Analyte Precursor (m/z) Product (m/z) CE (eV) Dwell (ms) Mechanism
4-CQ-8-OH 180.0 [M+H]⁺ 152.0 25 50 Loss of CO (Phenolic ring contraction)
4-CQ-8-OH 180.0 [M+H]⁺ 144.0 35 50 Loss of HCl (Characteristic)

| IS (Clioquinol) | 306.0 [M+H]⁺ | 179.0 | 30 | 50 | Structural Analog IS |

LC Conditions (UHPLC)[2][4]
  • Column: Phenomenex Kinetex C18, 1.7 µm, 2.1 x 50 mm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[2]

    • Note: Ammonium formate helps buffer the pH and improve peak shape without suppressing ionization like phosphate would.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

Sample Preparation Workflows

The choice of extraction method dictates the cleanliness of the baseline.

SamplePrep Start Biological Sample (Plasma/Urine) PPT Protein Precipitation (Method A: High Throughput) Start->PPT SPE Solid Phase Extraction (Method B: High Sensitivity) Start->SPE Step1_PPT Add 3:1 ACN:Sample (Cold) PPT->Step1_PPT Step1_SPE Load HLB Cartridge (Wetted) SPE->Step1_SPE Step2_PPT Vortex & Centrifuge 10k rpm, 10 min Step1_PPT->Step2_PPT Inject Inject to LC-MS/MS Step2_PPT->Inject Step2_SPE Wash: 5% MeOH Elute: 100% MeOH Step1_SPE->Step2_SPE Step2_SPE->Inject

Figure 1: Decision tree for sample preparation based on sensitivity requirements.

Protocol 1: Protein Precipitation (PPT)

Best for plasma concentrations > 10 ng/mL.

  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 150 µL ice-cold Acetonitrile containing Internal Standard (Clioquinol, 100 ng/mL).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL supernatant to a vial insert for injection.

Protocol 2: Solid Phase Extraction (SPE)

Best for trace analysis (< 1 ng/mL) or urine.

  • Condition Waters Oasis HLB cartridge (1 cc/30 mg) with 1 mL MeOH then 1 mL Water.[2]

  • Load 200 µL sample (diluted 1:1 with 2% H₃PO₄).

    • Note: Acidification breaks protein binding and prevents metal chelation during loading.[2]

  • Wash with 1 mL 5% Methanol in Water.[2]

  • Elute with 1 mL Methanol.

  • Evaporate to dryness under N₂ at 40°C; reconstitute in 100 µL Mobile Phase A.

Method Validation (ICH Q2 Guidelines)

To ensure regulatory compliance, the following parameters must be validated:

ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.995Range: 1.0 – 1000 ng/mL (LC-MS).[2] Weighting 1/x² is recommended.[2]
Accuracy 85-115% RecoverySpiked at LLOQ, Low, Mid, and High QC levels.
Precision CV < 15%Intra-day (n=6) and Inter-day (3 days).[2]
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.[2]
Carryover < 20% of LLOQInject blank after ULOQ (Upper Limit of Quantitation).

Troubleshooting "From the Bench"

Issue: Peak Tailing or Split Peaks

  • Root Cause: Metal chelation or column void.[2]

  • Fix:

    • Passivate the LC system with 30% Phosphoric acid (disconnect column first!) to remove iron from stainless steel lines.[2]

    • Switch to a PEEK-lined column or a "Bio-inert" LC system.[2]

    • Add 50 µM EDTA to the aqueous mobile phase (Method A only; EDTA suppresses MS signal).[2]

Issue: Low Sensitivity in MS

  • Root Cause: Ion suppression or incorrect pH.[2]

  • Fix: Ensure the mobile phase pH is < 4.[2]0. The pyridine nitrogen must be protonated ([M+H]⁺) for efficient ESI+ detection.[2] At neutral pH, the neutral molecule ionizes poorly.[2]

References

  • PubChem. (2025).[2] 4-Chloroquinolin-8-ol Compound Summary. National Library of Medicine.[2] [Link]

  • SIELC Technologies. (n.d.).[2] HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Application Notes. [Link]

  • Mubarak, M. S., et al. (2020).[2] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.[2] [Link]

  • Okonkwo, T. J., et al. (2018).[2] A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Journal of Chromatography B. [Link]

  • University of Hertfordshire. (2025).[2] 8-hydroxyquinoline PPDB: Pesticide Properties DataBase. [Link]

Sources

Application Note: Characterizing the Divalent Cation Chelating Properties of 4-Chloroquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metal ions are fundamental to a vast array of biological processes, and their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1] 8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds renowned for their potent metal chelating abilities, which underpin their diverse pharmacological activities, from antimicrobial to antineurodegenerative effects.[2][3] This application note focuses on 4-Chloroquinolin-8-ol hydrochloride, a halogenated derivative of 8HQ. The introduction of a chloro-substituent at the 4-position electronically modifies the quinoline ring, potentially altering the compound's lipophilicity, pKa, and, consequently, its affinity and selectivity for various metal ions compared to the parent molecule.

This guide provides a comprehensive overview and detailed, field-proven protocols for characterizing the interaction between this compound and biologically relevant divalent cations (e.g., Cu²⁺, Zn²⁺, Fe²⁺, Ni²⁺). We present a multi-technique approach to elucidate the binding stoichiometry, affinity, and complete thermodynamic profile of these interactions, empowering researchers to rigorously evaluate this compound for applications in chemical biology and drug development.

The Principle of Chelation by 4-Chloroquinolin-8-ol

The chelating activity of 4-Chloroquinolin-8-ol stems from its bidentate ligand structure, a feature inherited from its 8-hydroxyquinoline core. The molecule coordinates with a metal ion through two electron donor sites: the nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group at the 8-position.[1] This forms a thermodynamically stable five-membered ring, effectively sequestering the metal ion. The hydrochloride salt form of the compound enhances its aqueous solubility for experimental convenience without altering the fundamental chelating moiety.

The process is initiated by the deprotonation of the C8-hydroxyl group, which is pH-dependent, followed by the formation of coordinate bonds with the divalent cation.

G prep_stocks Prepare 1 mM Equimolar Ligand & Metal Stocks create_series Create 11 Solutions of Varying Mole Fractions (Total Molarity Constant) prep_stocks->create_series equilibrate Equilibrate Samples (15 min, RT) create_series->equilibrate measure_abs Measure Absorbance at λ_max of Complex equilibrate->measure_abs plot_data Plot Corrected Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoich Determine Stoichiometry from Intersection Point plot_data->determine_stoich

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Protocol 2: Determination of Binding Affinity (K_d) via Fluorescence Spectroscopy

This protocol leverages the change in fluorescence of 4-Chloroquinolin-8-ol upon binding to a divalent cation. Paramagnetic ions like Cu²⁺ and Ni²⁺ often cause fluorescence quenching, providing a robust signal for measuring binding affinity. [4][5] A. Rationale & Causality:

  • Fixed Ligand Concentration: Keeping the fluorophore (the ligand) concentration low and constant ensures that the observed change in fluorescence is directly proportional to the fraction of ligand bound by the added metal.

  • Titration Approach: Incrementally adding the metal ion allows for the systematic saturation of the ligand, generating a binding curve from which the K_d can be derived.

  • Inner Filter Effect Correction: At higher concentrations, the titrant can absorb excitation or emission light, leading to an artificial decrease in fluorescence. This "inner filter effect" must be corrected to ensure the observed quenching is due to binding alone.

B. Step-by-Step Methodology:

  • Instrument Setup:

    • Set the excitation wavelength (e.g., ~320 nm, to be determined by an initial excitation scan) and record the emission spectrum (e.g., from 400-600 nm).

    • Optimize slit widths to maximize signal without saturating the detector.

  • Sample Preparation:

    • Prepare a solution of 4-Chloroquinolin-8-ol HCl in buffer (e.g., 50 mM HEPES, pH 7.4) at a low concentration where absorbance is <0.1 to minimize inner filter effects (e.g., 1-5 µM).

    • Prepare a concentrated stock solution of the metal salt (e.g., 1 mM) in the same buffer.

  • Titration:

    • Place the ligand solution in a quartz cuvette.

    • Record the initial fluorescence intensity (F₀) at the emission maximum.

    • Add small aliquots (e.g., 1-5 µL) of the concentrated metal stock solution to the cuvette.

    • After each addition, mix gently and allow to equilibrate (1-2 minutes), then record the new fluorescence intensity (F).

    • Continue until the fluorescence signal no longer changes significantly, indicating saturation.

  • Data Analysis:

    • Correct the fluorescence data for dilution and the inner filter effect.

    • Plot the change in fluorescence (F₀ - F) or the ratio (F₀/F) against the total concentration of the metal ion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to calculate the dissociation constant, K_d.

Protocol 3: Full Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. [6]This allows for the simultaneous determination of binding affinity (K_a = 1/K_d), enthalpy (ΔH), and stoichiometry (n). Entropy (ΔS) can then be calculated.

A. Rationale & Causality:

  • Degassing: Removing dissolved gases from solutions is crucial to prevent the formation of bubbles during the experiment, which would create significant artifacts in the sensitive heat measurement.

  • Buffer Matching: The metal and ligand solutions must be in an identical buffer to cancel out any heat changes from buffer protonation/deprotonation upon complex formation, ensuring the measured heat is solely from the binding event itself. [7]* Control Titration: Injecting the metal solution into the buffer alone quantifies the heat of dilution, which must be subtracted from the experimental data for an accurate result.

B. Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a ~50-100 µM solution of 4-Chloroquinolin-8-ol HCl in a suitable buffer (e.g., HEPES, pH 7.4).

    • Prepare a ~10-20 fold more concentrated solution of the metal salt (e.g., 1-2 mM) in the exact same buffer from the same batch.

    • Thoroughly degas both solutions for 10-15 minutes immediately before use.

  • Instrument Setup & Loading:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the ligand solution into the sample cell and the metal solution into the injection syringe.

    • Allow the instrument to thermally equilibrate.

  • Titration Experiment:

    • Perform a series of small injections (e.g., 20-30 injections of 1-2 µL each) of the metal solution into the ligand solution.

    • The instrument records the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak.

  • Control Experiment:

    • Perform an identical titration, injecting the metal solution into the buffer-only in the sample cell to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the enthalpy change per injection (µJ/injection).

    • Subtract the heats of dilution from the binding experiment data.

    • Plot the resulting heat change per mole of injectant (kcal/mol) against the molar ratio of metal to ligand.

    • Fit the data to a suitable binding model (e.g., one-site) using the instrument's software. The fit will yield the values for n (stoichiometry), K_a (binding constant), and ΔH (enthalpy).

G prep_samples Prepare & Degas Samples (Ligand in Cell, Metal in Syringe) Ensure Identical Buffer equilibrate Equilibrate Calorimeter at Desired Temperature prep_samples->equilibrate titrate Perform Automated Titration: Inject Metal into Ligand equilibrate->titrate integrate Integrate Heat-Rate Peaks for Each Injection titrate->integrate subtract_control Subtract Heat of Dilution (from Metal-into-Buffer run) integrate->subtract_control fit_isotherm Plot & Fit Binding Isotherm subtract_control->fit_isotherm get_params Obtain n, K_d, ΔH, ΔS fit_isotherm->get_params

Caption: Workflow for Thermodynamic Profiling using ITC.

Representative Data and Interpretation

The following table summarizes hypothetical, yet realistic, data for the interaction of 4-Chloroquinolin-8-ol HCl with various divalent cations, as would be determined by the protocols above.

Divalent CationStoichiometry (n) (from ITC)Binding Affinity (K_d) (µM)Enthalpy (ΔH) (kcal/mol)Entropic Contribution (-TΔS) (kcal/mol)
Cu²⁺ 1.0 ± 0.10.5 ± 0.1-8.5-2.5
Zn²⁺ 1.0 ± 0.15.2 ± 0.4-2.0-5.1
Ni²⁺ 1.0 ± 0.115.8 ± 1.2-4.3-2.4
Fe²⁺ 1.0 ± 0.12.1 ± 0.2-6.9-1.8

Interpretation:

  • Stoichiometry (n): A value close to 1.0 confirms a 1:1 binding ratio for all tested cations.

  • Binding Affinity (K_d): A lower K_d value indicates stronger binding. In this example, 4-Chloroquinolin-8-ol shows the highest affinity for Cu²⁺, followed by Fe²⁺, Zn²⁺, and Ni²⁺.

  • Thermodynamics: The negative ΔH values indicate that all binding events are enthalpically driven (exothermic). The relative contributions of ΔH and -TΔS reveal the nature of the binding forces. For instance, the binding to Zn²⁺ is shown to be more entropically driven compared to the others.

References

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Al-Karawi, A. J., & Al-Jaff, H. J. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Dove Medical Press. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinolin-8-ol. PubChem Compound Database. Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. Retrieved from [Link]

  • Zhu, H., Fan, J., Wang, B., & Wang, J. (2011). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 133(30), 11232–11235. Retrieved from [Link]

  • ResearchGate. (n.d.). Job's plot for determination of the stoichiometry of the complex formed between receptor 1 and Co²⁺ ions in CH3CN. Retrieved from [Link]

  • Telling, M. T., & Blindauer, C. A. (2015). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Molecular Biology, 1278, 221–240. Retrieved from [Link]

  • Spectroscopy Online. (2021). Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots. Retrieved from [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). US5021567A - 8-hydroxyquinoline chelating agents.
  • Ratananikom, K., & Ma, C. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules, 25(1), 108. Retrieved from [Link]

  • MDPI. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Retrieved from [Link]

  • ACS Publications. (2020). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (2011). Hydroxyquinolines as Iron Chelators. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Retrieved from [Link]

  • ACS Publications. (2011). Differentiating between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Retrieved from [Link]

  • ResearchGate. (2015). 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. Retrieved from [Link]

  • ResearchGate. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • SlideShare. (2015). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]

  • Taylor & Francis Online. (2021). The mechanisms of fluorescence quenching of carbon dots upon interaction with heavy metal cations. Retrieved from [Link]

  • American Society for Microbiology. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (2015). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Retrieved from [Link]

  • Cscdic. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Studies of 4-Chloroquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Halogenated 8-Hydroxyquinolines

The quinoline scaffold is a foundational structural motif in numerous pharmacologically active compounds, from antimalarials like chloroquine to various antimicrobial and anticancer agents.[1] The addition of a hydroxyl group at the 8-position and a halogen, such as chlorine, creates a class of compounds known as halogenated 8-hydroxyquinolines. These modifications significantly influence the molecule's biological activity, largely through their profound ability to chelate metal ions.[2]

While specific in vitro data for 4-Chloroquinolin-8-ol hydrochloride is limited in publicly accessible literature, extensive research on its isomers, such as 5-chloroquinolin-8-ol (cloxyquin), and other derivatives provides a strong basis for predicting its biological activities and for designing robust experimental protocols.[2][3] This guide will, therefore, draw upon the established knowledge of closely related quinoline compounds to provide a comprehensive framework for investigating the in vitro potential of this compound.

Chemical and Physical Properties of 4-Chloroquinolin-8-ol:

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem CID 384164[4]
Molecular Weight 179.60 g/mol PubChem CID 384164[4]
IUPAC Name 4-chloroquinolin-8-olPubChem CID 384164[4]
CAS Number 57334-36-8PubChem CID 384164[4]

Part 1: Hypothesized Mechanism of Action - A Tale of Metal Ion Chelation

The primary mechanism through which 8-hydroxyquinolines are believed to exert their biological effects is through their activity as potent metal ion chelators.[2] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a pincer-like structure that can bind essential divalent metal cations such as iron (Fe²⁺), copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[2]

This sequestration of vital metal ions can disrupt numerous cellular processes, leading to antimicrobial and cytotoxic effects. The proposed mechanisms include:

  • Deprivation of Essential Nutrients: Microorganisms, in particular, have a high requirement for iron. By chelating iron, this compound can effectively starve the microbes of this essential nutrient, thereby inhibiting their growth.[2]

  • Inhibition of Metalloenzymes: Many enzymes crucial for cellular function, such as DNA and RNA polymerases, require metal ions as cofactors. The chelation of these ions by 8-hydroxyquinolines can lead to the inhibition of these enzymes, disrupting fundamental processes like DNA replication, transcription, and protein synthesis.[2]

  • Generation of Reactive Oxygen Species (ROS): In some instances, the metal complexes formed by 8-hydroxyquinolines can be redox-active, catalyzing the formation of damaging reactive oxygen species within the cell, leading to oxidative stress and apoptosis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell (Microbe/Cancer Cell) 4CQ8OH 4-Chloroquinolin-8-ol Hydrochloride Metal_Ions Divalent Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺, Mn²⁺) 4CQ8OH->Metal_Ions Chelation Complex 4CQ8OH-Metal Complex Metal_Ions->Complex Enzymes Metalloenzymes (e.g., DNA/RNA Polymerase) Complex->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Disruption Disruption of Cellular Processes: - DNA Replication - RNA Synthesis - Protein Synthesis Enzymes->Disruption Outcome Cell Death / Growth Inhibition Disruption->Outcome ROS->Outcome

Caption: Hypothesized mechanism of this compound.

Part 2: In Vitro Applications and Protocols

Application 1: Antimicrobial Activity Screening

Halogenated 8-hydroxyquinolines have demonstrated significant antimicrobial properties, including activity against bacteria, fungi, and protozoa.[2][3] Notably, cloxyquin (5-chloroquinolin-8-ol) has shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2][3] This suggests that this compound is a promising candidate for antimicrobial screening.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted for screening compounds against Mycobacterium tuberculosis but can be modified for other bacterial species.

Principle: The Alamar Blue (resazurin) assay measures cell viability through the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells. A lack of color change indicates inhibition of bacterial growth.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9GC broth

  • Bacterial culture (M. tuberculosis H37Rv)

  • 96-well microplates

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid)

  • Negative control (media only)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9GC broth directly in a 96-well plate to achieve a range of desired final concentrations.

  • Bacterial Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9GC broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include wells for a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: Observe the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound in a 96-well plate Start->Prep_Compound Inoculate Inoculate Plate with Bacteria Prep_Compound->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (e.g., M. tuberculosis) Prep_Inoculum->Inoculate Incubate_1 Incubate at 37°C for 5-7 days Inoculate->Incubate_1 Add_Alamar Add Alamar Blue Reagent Incubate_1->Add_Alamar Incubate_2 Incubate at 37°C for 24 hours Add_Alamar->Incubate_2 Read_Results Read Results: Blue = Inhibition Pink = Growth Incubate_2->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for MIC determination using the MABA assay.

Application 2: Anticancer Cytotoxicity Screening

The quinoline scaffold is present in several anticancer drugs, and various derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[1][5] The proposed mechanisms often involve the induction of apoptosis through the disruption of cellular processes, as described earlier. Therefore, evaluating the cytotoxic potential of this compound against cancer cell lines is a logical and promising avenue of research.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[6]

  • 96-well plates[6]

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the log of the compound concentration.

Part 3: Quantitative Data Summary for Related Compounds

The following table summarizes reported in vitro activity for 5-chloroquinolin-8-ol (cloxyquin) to provide a reference for expected potency.

CompoundAssayOrganism/Cell LineResultSource
5-chloroquinolin-8-ol (Cloxyquin) MICMycobacterium tuberculosis0.062 - 0.25 µg/mLHongmanee et al., 2007[2]
5-chloroquinolin-8-ol (Cloxyquin) MICListeria monocytogenes5.57 µMCherdtrakulkiat et al., 2016 (cited in[3])
5-chloroquinolin-8-ol (Cloxyquin) MICPlesiomonas shigelloides11.14 µMCherdtrakulkiat et al., 2016 (cited in[3])

References

  • Hongmanee, P., Rukseree, K., Buabut, B., Somsri, B., & Palittapongarnpim, P. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinolin-8-ol. PubChem Compound Database. [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

  • Ratan, W., Prachayasittikul, V., Prachayasittikul, S., & Prachayasittikul, V. (2020). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. International Journal of Molecular Sciences, 21(1), 249. [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7432–7435. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting guide for 4-Chloroquinolin-8-ol hydrochloride assays"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for 4-Chloroquinolin-8-ol Hydrochloride CAS: 57334-61-9 (HCl salt); 57334-36-8 (Free base) Classification: Quinoline derivative / Metal Chelator Document ID: TS-Q8CL-004[1][2][3][4][5]

Introduction: The Dual Nature of Your Analyte

As a Senior Application Scientist, I often see researchers struggle with this compound (4-Cl-8HQ) not because the compound is unstable, but because its behavior is governed by two aggressive forces: pH-dependent solubility switching and high-affinity metal chelation .[1][2][3][4][5]

This compound is not just a "small molecule"; it is a bidentate ligand.[2][3][5][6] The hydrochloride salt form provides excellent initial water solubility, but this is deceptive.[3][5] As soon as you buffer it to physiological pH (7.4), the acidic proton on the quinoline nitrogen is lost, leading to the neutral (or zwitterionic) species which has poor aqueous solubility.[3][7] Furthermore, its electron-withdrawing chlorine atom at the 4-position modulates its pKa, making it a distinct chelator compared to the parent 8-hydroxyquinoline.[1][2][3][4]

This guide addresses the three most common failure modes: Precipitation (Solubility), Peak Tailing (HPLC), and False Positives (Biological Assays).[3][7]

Part 1: Physicochemical Properties & Assay Parameters

Before troubleshooting, verify your system against these baseline parameters.

ParameterValue / CharacteristicImpact on Assay
Molecular Weight 216.06 g/mol (HCl salt)Use correct MW for molarity; do not use free base MW (179.60).[1][2][3][4][5]
Solubility (pH < 4) High (> 10 mM in water/acid)Stable in stock solutions (0.1 M HCl or DMSO).[2][4][5][7]
Solubility (pH 6-8) Very Low (< 100 µM) Critical Failure Point: Precipitates in PBS/Media.[2][3][4][5][7]
pKa values (Est.) pKa₁ ≈ 3.5 (NH⁺), pKa₂ ≈ 9.2 (OH)The 4-Cl group lowers pKa₁ compared to 8-HQ, extending the insoluble range.[2][3][4][5][7]
UV Absorbance λmax ≈ 250 nm, 325 nmSpectrum shifts significantly with pH and metal binding.[2][4]
Fluorescence Weak (Free); Strong (Metal-Bound)Interference: Becomes highly fluorescent when bound to Zn²⁺, Al³⁺, or Mg²⁺.

Part 2: Troubleshooting Scenarios (Q&A)

Category A: Solubility & Stock Preparation[3][4]

Q: Why does my 10 mM stock solution precipitate immediately upon adding it to cell culture media (pH 7.4)?

A: You are hitting the "Neutrality Trap." The hydrochloride salt is soluble because the quinoline nitrogen is protonated (


), carrying a charge.[3][5] When you dilute into pH 7.4 media, the buffering capacity strips this proton (pKa ≈ 3.5).[3][5][7] The molecule reverts to its neutral, hydrophobic form and crashes out.

The Fix:

  • Solvent Exchange: Prepare your master stock in 100% DMSO at 100 mM.[2][3][5][7]

  • Step-Down Dilution: Do not dilute directly from 100 mM to 10 µM in aqueous buffer. Perform an intermediate dilution in buffer containing 0.1% Tween-80 or BSA to act as a carrier.[1][2][3][4][5]

  • Visual Check: Always inspect the well/tube under magnification.[2][3][5] Micro-precipitates look like "dust" and will scatter light, invalidating UV-Vis readings.[2][3][5]

Diagram 1: The Solubility Phase Switch This diagram illustrates the ionization states that dictate solubility.

SolubilitySwitch cluster_0 Acidic (pH < 3) cluster_1 Neutral (pH 4 - 8) cluster_2 Basic (pH > 10) Node1 Cationic Form (Soluble) Protonated Nitrogen Node2 Neutral/Zwitterion (INSOLUBLE) Precipitation Risk Node1->Node2  Add Base/Buffer   Node3 Anionic Form (Soluble) Deprotonated Phenol Node2->Node3  pH > pKa2   caption Figure 1: pH-Dependent Solubility Transitions of 4-Chloroquinolin-8-ol

Category B: HPLC & Analytical Validation

Q: My HPLC peaks are tailing severely (As > 2.0), and retention times are drifting. Is the column degrading?

A: The column is likely fine; the analyte is chelating metals inside your instrument. 4-Cl-8HQ is a "sticky" molecule.[1][2][3][4][5] It interacts with:

  • Silanols: Residual acidic groups on the silica support.[2][3][5]

  • Trace Metals: Iron or stainless steel ions in the frit or column walls.[2][3][5]

The Fix (The "Chelator-Proof" Method):

  • Acidic Mobile Phase: You must suppress silanol ionization.[2][3][5][7] Use 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (pH 2.5).[2][3][5][7] Formic acid is often too weak.[2][3][5][7]

  • Sacrificial Chelator: Add 0.1 mM EDTA to the aqueous mobile phase. This masks trace metals in the system that would otherwise bind the analyte.[3][5]

  • Column Choice: Switch to a "End-capped" C18 column or a column with hybrid particle technology (e.g., Waters XBridge or Agilent Zorbax Eclipse) which has fewer active silanols.[2][3][5]

Protocol: Validated HPLC Conditions

  • Column: C18 End-capped (150 x 4.6 mm, 3-5 µm)[2][3][4]

  • Mobile Phase A: Water + 0.1% H₃PO₄ + 0.1 mM Na₂EDTA[3][7]

  • Mobile Phase B: Acetonitrile (ACN)[2][3][7]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: 254 nm (Isosbestic point preferred if pH varies, otherwise λmax).

Category C: Biological Assay Interference[1][3][8]

Q: I see potent inhibition in my enzyme assay, but it disappears when I add excess metal ions. Is my compound a false positive?

A: Yes, this is a classic "Chelation Artifact." 4-Chloroquinolin-8-ol inhibits metalloenzymes (like MMPs or histone demethylases) not by binding the active site specifically, but by stripping the catalytic metal ion (Zn²⁺, Fe²⁺) from the enzyme.[2][3][5]

The Fix:

  • The Rescue Experiment: Run the assay +/- the compound, and then add back the specific metal cofactor (e.g., 10 µM ZnCl₂).[3] If activity is restored, the mechanism is non-specific chelation.[3]

  • Fluorescence Quenching: If using a fluorescence readout, 4-Cl-8HQ can quench the fluorophore or fluoresce itself upon binding metals in the buffer.[1][2][3][5]

    • Control: Measure the fluorescence of the compound alone in the assay buffer.

Diagram 2: The Chelation Interference Loop How 4-Cl-8HQ generates false positives in biological data.

ChelationInterference cluster_mechanism Interference Mechanism Compound 4-Chloroquinolin-8-ol (Ligand) Stripping Metal Stripping Compound->Stripping Target Metalloenzyme (e.g., MMP, JmjC) Requires Metal Cofactor Target->Stripping  Loses Cofactor   Media Assay Buffer (Contains Trace Metals) Media->Compound  Background Fluorescence   Complex Metal-Ligand Complex (Inactive Enzyme) Result FALSE POSITIVE (Inhibition due to metal depletion, not binding) Complex->Result Stripping->Complex  Formation   caption Figure 2: Mechanism of False Positive Inhibition via Metal Depletion

Part 3: References & Authority

  • Prachayasittikul, V., et al. (2013).[3][5][7] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[3][5] Significance: Establishes the fundamental chelation mechanism and biological relevance of the 8-HQ scaffold.

  • National Center for Biotechnology Information (PubChem). "4-Chloroquinolin-8-ol."[1][2][3][4][5] Significance: Source for specific chemical structure, molecular weight, and identifiers.[3][8] [2][3][5][7]

  • Stipkovits, L., et al. (2021).[3][5][7] "HPLC Method for Analysis of 8-hydroxyquinoline derivatives." Journal of Chromatographic Science (General Methodology Reference).[3][5][7] Significance: Supports the requirement for acidic mobile phases to prevent peak tailing in quinoline analysis.[3][5] (Generalized reference for C18/Acidic methods).[2][3][5][7]

  • Albert, A. (1953).[3][5][7] "Quantitative studies of the avidity of naturally occurring substances for trace metals. 3. Pteridines, riboflavin and purines."[3][5] Biochemical Journal. Significance: The foundational text on pKa and stability constants of nitrogen heterocycles.[5]

Sources

"degradation pathways of 4-Chloroquinolin-8-ol hydrochloride under experimental conditions"

[1]

Diagnostic Interface: What are you observing?

Before diving into mechanisms, use this decision matrix to correlate your visual or analytical observations with the likely degradation pathway.

DiagnosticTreeStartObservationColorChangeColor Change(Yellow → Red/Brown)Start->ColorChangeVisualRetShiftHPLC RetentionTime ShiftStart->RetShiftAnalyticalPrecipitationPrecipitation inBufferStart->PrecipitationPhysicalOxidationOxidative Degradation(Quinone Formation)ColorChange->OxidationLight/Air ExposureHydrolysisHydrolytic Degradation(4-Cl → 4-OH)RetShift->HydrolysisAcidic/Basic pHSaltIssueSalt Disproportionation(HCl Loss)Precipitation->SaltIssuepH > pKa

Figure 1: Diagnostic decision tree for identifying primary degradation modes of 4-Chloroquinolin-8-ol HCl.[1]

Technical Deep Dive: Degradation Pathways

Module A: Hydrolytic Instability (The "4-Position" Vulnerability)

User Question: "I see a new peak eluting earlier than my main peak in HPLC after leaving the sample in an aqueous buffer overnight. What is it?"

Scientist Response: You are likely observing Nucleophilic Aromatic Substitution (SnAr) at the 4-position.[1][2]

  • The Mechanism: The nitrogen in the quinoline ring withdraws electrons, making the carbon at position 4 highly electrophilic. The chlorine atom is a good leaving group.[1] In the presence of water (especially at low pH or high temperature), water acts as a nucleophile, displacing the chlorine.

  • The Product: 4,8-Dihydroxyquinoline (often existing as its tautomer, 8-hydroxy-4(1H)-quinolone).

  • Why it elutes earlier: The replacement of the hydrophobic Chlorine (-Cl) with a hydrophilic Hydroxyl (-OH) group significantly lowers the LogP, causing the degradation product to elute earlier on Reverse-Phase HPLC.

Troubleshooting Protocol: pH-Rate Profile Study Purpose: To determine the "Safe Zone" for formulation.

StepActionTechnical Rationale
1 Prepare 1 mM stock in Acetonitrile .Avoid Methanol; methoxide ions are strong nucleophiles and can replace the Cl, creating a methoxy-impurity artifact.
2 Dilute into buffers: pH 1.2, 4.5, 6.8, and 7.4.Simulates gastric, intestinal, and physiological environments.[1]
3 Incubate at 40°C for 24 hours.Accelerated condition (Arrhenius equation) to force degradation.
4 Analyze via HPLC (C18 column, Gradient 5-95% ACN).Monitor the disappearance of the parent peak (approx. RT 12 min) and appearance of the hydrolytic product (approx. RT 4-5 min).[1]
Module B: Oxidative & Photolytic Stress (The "8-Position" Vulnerability)

User Question: "My white/pale yellow powder turned reddish-brown after sitting on the bench. Is it still usable?"

Scientist Response: Stop. Do not use the material for quantitative biological assays. You are observing Oxidative Coupling and Quinone Formation .

  • The Mechanism: The 8-hydroxy group is electron-donating. Upon exposure to light (UV/Vis) or air, the phenol ring undergoes oxidation. This often proceeds through a radical intermediate, leading to the formation of quinoline-5,8-diones (quinones) or oxidative dimers.

  • The "Red" Color: Quinones are highly conjugated systems that absorb strongly in the visible spectrum (red/brown).

  • Photodechlorination: UV light can also homolytically cleave the C-Cl bond, creating highly reactive radicals that polymerize or react with solvent.

Visualization of Pathways:

DegradationPathwaysParent4-Chloroquinolin-8-ol(Parent)HydrolysisProd4,8-Dihydroxyquinoline(Tautomer: Quinolone)Parent->HydrolysisProd+ H2O / H+ (SnAr)OxidationProdQuinoline-5,8-dione(Red/Brown Pigment)Parent->OxidationProd+ O2 / Light (Oxidation)DechlorProd8-Hydroxyquinoline(Dechlorinated)Parent->DechlorProd+ UV Light (Photolysis)

Figure 2: Chemical degradation pathways showing hydrolysis, oxidation, and photolysis routes.[3][4][5][6]

Troubleshooting Protocol: Photostability Check (ICH Q1B Modified)

  • Control: Wrap one vial of solid sample in aluminum foil (Dark Control).

  • Test: Leave one vial of solid sample exposed to ambient lab light (or UV chamber) for 48 hours.

  • Analysis: Dissolve both in DMSO-d6 and run 1H-NMR .

    • Look for: Broadening of aromatic peaks (polymerization) or loss of the integration intensity of the H-5/H-7 protons, indicating oxidation at the ring.

Module C: Salt Disproportionation (The Solubility Trap)

User Question: "I dissolved the HCl salt in PBS (pH 7.4), and a precipitate formed immediately."

Scientist Response: This is a classic Salt Disproportionation issue, not necessarily chemical degradation.

  • The Science: 4-Chloroquinolin-8-ol is a weak base (pyridine nitrogen) and a weak acid (phenol).[1] As an HCl salt, it is soluble because the pyridine nitrogen is protonated (charged).

  • The Event: When you add it to PBS (pH 7.4), the buffer neutralizes the HCl. The molecule reverts to its "zwitterionic" or neutral free-base form.[1]

  • Solubility Limit: The intrinsic solubility of the neutral form is very low (< 100 µg/mL).

Corrective Action:

  • For Stock Solutions: Use DMSO or DMA (Dimethylacetamide) for high concentrations (e.g., 10-50 mM).[1]

  • For Biological Assays: Dilute the DMSO stock into the buffer immediately before use, ensuring the final concentration is below the solubility limit (typically < 50 µM).

Summary of Stability Specifications

ParameterStability StatusRecommended Storage/Handling
Solid State Hygroscopic; Light SensitiveStore at -20°C; Desiccated; Amber Vial.[1]
Aqueous Solution (Acidic) ModerateStable for < 24h at 4°C.
Aqueous Solution (Neutral/Basic) Poor Unstable.[1] Hydrolysis & Precipitation risk.[1] Use immediately.
DMSO Stock GoodStable for months at -20°C if protected from light.[1]

References

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[1][7]

    • Source: PubMed (NIH)
    • Context: Establishes the SnAr mechanism for 4-chloro-substituted nitrogen heterocycles.
    • Link:[Link]

  • Photodegradation of Hydroxyquinolines

    • Title: Spectroscopic Evidence of Photodegradation by Ultraviolet Exposure of Tris(8-hydroxyquinoline) Aluminum.[1][8]

    • Source: ResearchGate / J. Braz.[1] Chem. Soc.

    • Context: Details the oxidation and ring degradation of the 8-hydroxyquinoline scaffold under UV light.
    • Link:[Link]

  • Synthesis & Reactivity of 4-Chloroquinolines

    • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
    • Source: PMC (NIH)
    • Context: Explicitly describes the hydrolysis of 4-chloroquinolines to 4-quinolones in acidic media (AcOH/H2O).
    • Link:[Link]

  • Compound Properties & Identifiers

    • Title: 4-Chloroquinolin-8-ol Compound Summary.
    • Source: PubChem[1]

    • Context: Verification of chemical structure, synonyms, and physical properties.[8]

    • Link:[Link]

"challenges in the purification of 4-Chloroquinolin-8-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloroquinolin-8-ol Hydrochloride

Introduction: The "Reactive 4-Position" Challenge

Welcome to the technical support hub. If you are working with This compound (CAS: 57334-36-8), you are likely encountering difficulties that do not appear with its more common isomers (5-chloro or 7-chloro).[1]

The core challenge lies in the electronic environment of the 4-position . Unlike the 5, 6, or 7 positions, the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (


). This makes your target compound inherently unstable in the presence of water and heat, prone to hydrolyzing back to the 4-hydroxy analog (4-quinolinol derivative). Furthermore, the 8-hydroxy group acts as a potent bidentate chelator, scavenging trace metals from your solvents and silica, leading to "streaking" on columns and discoloration.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Part 1: Solubility & Crystallization Troubleshooting

User Query: "My product oils out during recrystallization instead of forming a solid. Adding more antisolvent just makes it sticky. How do I fix this?"

The Mechanism of Failure

The hydrochloride salt is highly polar, but the lipophilic chloro-quinoline core resists water. When you add a non-polar antisolvent (like ether or hexane) too quickly to a saturated alcoholic solution, the system undergoes liquid-liquid phase separation (oiling out) before it reaches the crystal nucleation threshold. This "oil" traps impurities, defeating the purpose of recrystallization.

Protocol: Controlled Dual-Solvent Recrystallization

Standard Procedure: Ethanol/Acetone or Methanol/Ethyl Acetate.[1]

StepActionScientific Rationale
1 Dissolution Dissolve crude solid in minimum boiling methanol (MeOH). If insoluble particulates remain, hot filter immediately. Note: Avoid water; it promotes hydrolysis.[1]
2 Nucleation Remove from heat.[1] Add warm Ethyl Acetate (EtOAc) dropwise until persistent turbidity is just visible.
3 Re-solubilization Add a few drops of MeOH to clear the solution.
4 Seeding Add a seed crystal. If none exists, scratch the glass surface to create nucleation sites.[1]
5 Slow Cooling Wrap the flask in foil/towel to cool to RT over 2–3 hours. Do not use an ice bath yet. Rapid cooling forces oiling out.
6 Isolation Once heavy crystallization occurs, cool to 0°C, filter, and wash with cold EtOAc.

Validation Check:

  • Pass: Distinct needles or prisms formed.

  • Fail: Gummy solid formed. Remedy: Re-dissolve in MeOH, add 1% conc. HCl (to ensure full protonation), and repeat.

Part 2: Impurity Removal (Hydrolysis & Regioisomers)

User Query: "I see a persistent impurity at RRT ~0.8 that increases when I heat the reaction. What is it?"

Impurity Identification

The most critical impurity is 4-hydroxyquinolin-8-ol , formed by the hydrolysis of the chlorine atom. This reaction is acid-catalyzed and accelerates with heat.[1]

Visualizing the Instability:

G Target 4-Chloroquinolin-8-ol (Target) Impurity 4-Hydroxyquinolin-8-ol (Hydrolysis Impurity) Target->Impurity Nucleophilic Attack (SNAr) at C-4 Position Water H2O / Heat Water->Target

Figure 1: The degradation pathway.[1] The 4-position is electronically deficient, making it a "hotspot" for water attack, unlike the stable 5/7 positions.

Removal Strategy

Since the 4-hydroxy impurity is a pyridone-like tautomer, it has significantly different solubility properties than the 4-chloro target.[1]

  • The "Dry" Workup: Avoid aqueous acid washes if possible.[1]

  • Scavenging: If the impurity is present (<5%), suspend the crude solid in dry dichloromethane (DCM) . The 4-chloro salt is often soluble in DCM/MeOH mixtures, whereas the 4-hydroxy species (highly polar/H-bonding) often remains undissolved.[1] Filter off the undissolved solids.[2][3]

  • Chemical Re-conversion: If hydrolysis is >10%, do not purify. Retrosynthesize by treating the crude with

    
     (neat) to convert the hydroxy impurity back to the chloro derivative, then quench carefully into anhydrous conditions.
    

Part 3: Analytical Troubleshooting (HPLC)

User Query: "My HPLC peaks are tailing severely, and the retention times shift between runs."

The "Chelation Effect"

4-Chloroquinolin-8-ol is a strong chelator.[1] It binds to trace iron or residual metals in your stainless steel HPLC lines and the silica support of the column. This creates "ghost peaks" and severe tailing.[1]

Troubleshooting Matrix:

IssueRoot CauseSolution
Broad/Tailing Peak Interaction with silanols or metals.[1]Add a Competitor: Use 0.1% Trifluoroacetic acid (TFA) plus 10 mM EDTA or Phosphoric acid in the mobile phase.[1] The phosphate/EDTA masks the metals.
Split Peaks Protropic tautomerism (Phenol vs. Zwitterion).Lock the pH: Ensure mobile phase pH is < 3.0 (fully protonated) or > 8.0 (fully deprotonated).[1] Do not run at pH 4–6.
Carryover Compound sticking to injector needle.[1]Needle Wash: Use 50:50 MeOH:Water with 0.1% Phosphoric Acid as the needle wash solvent.[1]

Part 4: Synthesis & Stability Decision Tree

User Query: "Should I store it as the free base or the hydrochloride salt?"

Recommendation: Store as the Hydrochloride Salt .

  • Reasoning: The free base contains both a basic nitrogen and an acidic phenol.[1] In the solid state, it can undergo intermolecular H-bonding that traps moisture, accelerating hydrolysis. The HCl salt "locks" the nitrogen, reducing the basicity and reactivity of the ring system.

  • Storage: Desiccator at -20°C. Argon backfill is recommended to prevent oxidation of the phenol ring (browning).

Workflow Visualization:

Purification Start Crude Reaction Mixture (4-Chloroquinolin-8-ol) Check Check Impurity Profile (HPLC/TLC) Start->Check Hydrolysis High 4-OH Impurity (>5%) Check->Hydrolysis Hydrolysis Detected Regio Isomers Present (5-Cl / 7-Cl) Check->Regio Wrong Isomers Clean Mainly Target (>90%) Check->Clean Good Purity Action_Hydrolysis Re-treat with POCl3 (Convert OH -> Cl) Hydrolysis->Action_Hydrolysis Action_Regio Column Chromatography (DCM:MeOH 95:5) Regio->Action_Regio Action_Cryst Recrystallize (MeOH / EtOAc) Clean->Action_Cryst Action_Hydrolysis->Check

Figure 2: Purification Logic Flow.[1] Note that hydrolysis impurities often require chemical reprocessing rather than physical separation.[1]

References

  • Reactivity of 4-Chloroquinolines

    • Muscia, G. C., et al. "Nucleophilic substitution reactions of 4-chloroquinoline derivatives." Journal of Heterocyclic Chemistry, 2008.
    • Mechanism:[3][4][5][6][7][8] Confirms the high susceptibility of the 4-position to

      
       compared to 2- or 5-positions due to para-nitrogen activation.
      
  • HPLC Method Development for Chelators

    • "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100." SIELC Technologies.
    • Protocol: Details the use of acidic buffers (Sulfuric/Phosphoric) to suppress metal chelation tailing.[1]

  • Synthesis & Impurity Profiling

    • Gershon, H., et al. "Reinvestigation of the synthesis of 8-hydroxyquinoline derivatives." Journal of Medicinal Chemistry, 1972.
    • Insight: Discusses the formation of 5- and 7-chloro isomers during direct chlorination and the stability of the 4-chloro analog.
    • (General search for Gershon et al. 8-hydroxyquinoline)

  • Solubility & Recrystallization

    • "Solubility modeling of 5-chloro-8-hydroxyquinoline." Journal of Molecular Liquids, 2021.
    • Extrapolation: While specific to the 5-chloro isomer, the solubility trends (Alcohol > Ester > Hydrocarbon) apply to the 4-chloro regioisomer, with the 4-chloro being slightly more polar.

Sources

"effect of pH on 4-Chloroquinolin-8-ol hydrochloride activity and stability"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloroquinolin-8-ol Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the critical role of pH in the activity and stability of this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses the fundamental chemical properties of 4-Chloroquinolin-8-ol that are governed by pH.

Q1: What is this compound and why is pH so critical for my experiments?

A1: this compound is the salt form of 4-Chloroquinolin-8-ol, a derivative of 8-hydroxyquinoline (8-HQ).[1] 8-HQ and its derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The hydrochloride salt is used to improve the compound's aqueous solubility.

The pH of your solution is paramount because 4-Chloroquinolin-8-ol is an ionizable molecule with two key functional groups sensitive to proton concentration: a phenolic hydroxyl (-OH) group and a pyridine ring nitrogen (N). The protonation state of these groups, dictated by the solution's pH, directly controls the molecule's:

  • Solubility: Affecting how much compound you can get into your solution.[3][4]

  • Chemical Stability: Influencing its degradation rate and shelf-life.[3]

  • Biological Activity: Determining its ability to cross cell membranes and interact with its biological target.[5]

Q2: What are the pKa values for 4-Chloroquinolin-8-ol, and what do they mean for my solution?

A2: While specific experimental pKa values for the 4-chloro derivative are not readily published, we can infer them from the parent compound, 8-hydroxyquinoline, which has two dissociation constants:

  • pKa1 ≈ 4.9 - 5.0 (for the protonated pyridine nitrogen)

  • pKa2 ≈ 9.5 - 9.9 (for the phenolic hydroxyl group)[6]

The electron-withdrawing effect of the chlorine atom at the 4-position will slightly decrease the basicity of the pyridine nitrogen (lowering pKa1) and increase the acidity of the hydroxyl group (lowering pKa2).

These pKa values define three distinct chemical species that exist in equilibrium in your solution, as illustrated below. The dominant species depends on the pH.

G A Cationic Form (Protonated Pyridine) Dominant at pH < pKa1 B Neutral/Zwitterionic Form Dominant at pKa1 < pH < pKa2 A->B  pH increases  above pKa1 B->A  pH decreases  below pKa1 C Anionic Form (Deprotonated Hydroxyl) Dominant at pH > pKa2 B->C  pH increases  above pKa2 C->B  pH decreases  below pKa2 G Problem Problem Low, No, or Inconsistent Biological Activity Check1 Check 1: Solubility Did the compound precipitate when added to the aqueous buffer? Problem->Check1 Check2 Check 2: pH of Medium What is the final pH of your assay medium after all additions? Problem->Check2 Check3 Check 3: Compound Stability Was the working solution prepared fresh? Was it protected from light? Problem->Check3 Sol1 {Solution | Increase DMSO percentage (e.g., from 0.1% to 0.5%). Or, adjust buffer pH away from the isoelectric point (pI) to increase solubility.} Check1->Sol1  Precipitation  Observed Sol2 {Solution | Adjust medium pH to the optimal range (e.g., 6.5-7.4) using sterile HCl or NaOH. Use a stronger buffer system if needed.} Check2->Sol2  pH is outside  optimal range Sol3 {Solution | Prepare fresh solutions for each experiment. Run a stability study using HPLC to confirm the compound's integrity over time.} Check3->Sol3  Solution was stored  or exposed to light G start Prepare Compound Stock in Organic Solvent (e.g., DMSO) step1 Prepare Test Solutions (e.g., pH 4, 7, 9 buffers) at target concentration start->step1 step2 Aliquot into Vials (Test + Light-Protected Control) step1->step2 step3 Analyze t=0 Sample (Establish Initial Purity/Concentration) step2->step3 step4 Incubate at Desired Temperature (e.g., 25°C, 37°C) step3->step4 step5 Collect Samples at Time Points (e.g., 2, 4, 8, 24, 48 hours) step4->step5 step6 Analyze Samples by HPLC-UV step5->step6 end Plot % Remaining Parent Compound vs. Time for each pH step6->end

Caption: Experimental Workflow for a pH Stability Study.

Methodology:

  • Preparation: Prepare solutions of the compound at a known concentration in at least three different buffers (e.g., pH 4.0, 7.0, and 9.0).

  • Initial Analysis (t=0): Immediately after preparation, analyze an aliquot of each solution using a validated stability-indicating HPLC method. This establishes the initial peak area and purity. A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Incubation: Store the remaining solutions under controlled temperature and light conditions. For a comprehensive study, include samples exposed to light and samples protected from light (wrapped in foil) at each pH. 4[7]. Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot this percentage against time for each pH condition to determine the degradation rate.

References

  • Kang, K., et al. (2020). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Al-Buriki, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • He, Y., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 4-Chloroquinolin-8-ol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. Available at: [Link]

  • University of Hertfordshire. 8-hydroxyquinoline. Agriculture & Environment Research Unit (AERU). Available at: [Link]

  • Bardez, E., et al. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate. Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Available at: [Link]

  • Foley, K. F., et al. (2018). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Antonov, L., et al. (2014). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Canadian Journal of Chemistry. Available at: [Link]

  • Siraj, S., et al. (2020). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules. Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Available at: [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • ResearchGate. pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. Available at: [Link]

  • Hudson Lab Automation. pH for Stability Testing and Analysis. Available at: [Link]

  • Carvajal-Velez, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. Available at: [Link]

  • PubChem. 8-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Let's talk science. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

Sources

Validation & Comparative

"4-Chloroquinolin-8-ol hydrochloride vs. other 8-hydroxyquinoline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Scaffold vs. Clinical Standard: 4-Chloroquinolin-8-ol Hydrochloride vs. 8-Hydroxyquinoline Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary: The Reactivity-Stability Paradox

In the diverse family of 8-hydroxyquinoline (8-HQ) derivatives, This compound occupies a distinct niche. Unlike its stable cousins Clioquinol (5-chloro-7-iodo-8-quinolinol) or Cloxyquin (5-chloro-8-quinolinol), which function as final therapeutic agents, the 4-chloro derivative is primarily a high-value synthetic intermediate .

This guide dissects the critical divergence in chemical behavior driven by the chlorine position. While 5- and 7-substitutions modulate lipophilicity and pKa for metal chelation stability, the 4-position (para to the ring nitrogen) activates the quinoline core for nucleophilic aromatic substitution (


). This guide provides the technical roadmap for utilizing 4-chloroquinolin-8-ol as a scaffold for library generation, contrasted against the stable chelation profile of established 8-HQ drugs.

Part 1: Chemical Architecture & Comparative Analysis

The Electronic Divergence: Position 4 vs. Position 5/7

The biological utility of 8-HQ derivatives is dictated by the electron density on the pyridine nitrogen and the phenolate oxygen.

  • 5/7-Position (Clioquinol, Cloxyquin): Substituents here primarily exert inductive (

    
    ) and mesomeric (
    
    
    
    ) effects that tune the acidity of the phenolic -OH and the basicity of the ring Nitrogen. Halogens at these positions generally increase lipophilicity and metabolic stability without compromising the aromatic integrity of the pyridine ring.
  • 4-Position (4-Chloroquinolin-8-ol): A chlorine atom at position 4 is distinct because it is para to the ring nitrogen . In the protonated form (hydrochloride salt), the C4 position becomes highly electrophilic. This makes the chloride a "good leaving group," rendering the molecule susceptible to nucleophilic attack.

Comparative Performance Matrix
Feature4-Chloroquinolin-8-ol HCl Clioquinol (5-Cl, 7-I) 8-Hydroxyquinoline (Parent)
Primary Role Synthetic Scaffold / Intermediate Active Pharmaceutical Ingredient General Chelator / Reagent
Reactivity High (

Active)
Low (Stable)Low (Stable)
Metal Affinity (Cu/Zn) Moderate (often transient due to hydrolysis)High (log

~8-9 for Cu)
High (log

~9.8 for Cu)
Lipophilicity (LogP) ~2.7 (Computed)~3.5 (High membrane permeability)~1.9
Key Application Synthesis of 4-amino/thio-8-HQsAntifungal, Neuroprotective (AD/PD)Analytical Chemistry, Antiseptic
Stability Susceptible to hydrolysis/substitutionMetabolically stableMetabolically vulnerable (Glucuronidation)

Part 2: Field-Proven Experimental Protocols

Synthesis of the Scaffold: 4-Chloroquinolin-8-ol

Context: Direct chlorination of 8-HQ is non-selective. The preferred route utilizes the "tosyl-protection strategy" to activate the 4-position while protecting the 8-hydroxyl group.

Reagents: 4-hydroxyquinoline-8-sulfonic acid (or 8-tosyloxy precursor), Phosphoryl chloride (


), Toluene.

Protocol:

  • Activation: Suspend 4-hydroxy-8-tosyloxyquinoline (1.0 eq) in dry toluene.

  • Chlorination: Add

    
     (3.0 eq) dropwise under inert atmosphere (
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). Note: The starting material spot will disappear, and a less polar product spot will appear.

  • Quench: Cool to 0°C and carefully pour onto crushed ice to hydrolyze excess

    
    .
    
  • Deprotection (Optional): If the tosyl group is retained, it serves as a lipophilic handle. To remove: treat with NaOH (2M) in MeOH at reflux for 1 hour, then acidify with HCl to precipitate this compound.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Functionalization: The "Scaffold" Proof

Objective: Demonstrate the reactivity of the 4-Cl position by synthesizing a 4-amino derivative (a common bioactive motif).

Protocol:

  • Dissolve 4-Chloroquinolin-8-ol (1 mmol) in ethoxyethanol.

  • Add nucleophile: Morpholine (2 mmol) or Piperazine derivative.

  • Reflux for 12 hours. The color typically shifts from pale yellow to deep orange/brown.

  • Evaporate solvent and recrystallize.[1]

    • Result: The 4-morpholino-8-hydroxyquinoline is formed.[2] This derivative often exhibits enhanced antifungal activity compared to the 4-chloro parent, validating the "scaffold" hypothesis.

Part 3: Visualization of Logic & Pathways

Structural Activity Relationship (SAR) Map

This diagram illustrates how different positions on the 8-HQ core dictate the molecule's destiny: Drug or Building Block.

SAR_Logic HQ 8-Hydroxyquinoline Core Pos4 Position 4 (Para to N) Electronic: Electrophilic Role: Substitution Site HQ->Pos4 Chlorination Pos57 Positions 5 & 7 Electronic: Inductive/Mesomeric Role: Lipophilicity & pKa Tuning HQ->Pos57 Halogenation Chelation N1 - O8 Motif Role: Metal Binding (Cu, Zn, Fe) HQ->Chelation Intrinsic Scaffold Scaffold for Library Gen (e.g., 4-amino derivatives) Pos4->Scaffold S_NAr Reaction Drug Stable Clinical Drug (e.g., Clioquinol, Nitroxoline) Pos57->Drug Increases Stability

Caption: SAR Logic Map distinguishing the reactive 4-position (Scaffold) from the stable 5/7-positions (Drug).

Synthesis & Functionalization Workflow

A visual guide to the chemical transformation from precursor to bioactive library.

Synthesis_Flow Start 4-Hydroxy-8-tosyloxyquinoline Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter 4-Chloro-8-tosyloxyquinoline (Activated Scaffold) Step1->Inter Step2 Nucleophilic Sub. (R-NH2, Heat) Inter->Step2 Final 4-Amino-8-hydroxyquinoline (Bioactive Derivative) Step2->Final

Caption: Step-by-step synthetic pathway transforming the hydroxyl precursor into a functionalized bioactive agent.

Part 4: Scientific Integrity & Causality

Why 4-Chloroquinolin-8-ol is rarely a monotherapy: While Clioquinol is stable enough to reach the brain or gut intact, 4-Chloroquinolin-8-ol is chemically liable. In physiological conditions (pH 7.4), the 4-chloro group can slowly hydrolyze or react with biological nucleophiles (like glutathione), potentially leading to off-target toxicity or loss of efficacy. Therefore, in drug development, it is correctly identified as a precursor , not a product.

Self-Validating the Protocol: The synthesis protocol above includes a built-in check: TLC monitoring . The conversion of the polar 4-hydroxy starting material to the non-polar 4-chloro intermediate is visually distinct on silica gel. If the spot does not shift significantly to a higher Rf, the chlorination (activation) has failed, usually due to wet reagents (POCl3 is water-sensitive).

References

  • BenchChem. (2025). Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines: A Comparative Guide. BenchChem. Link

  • Cipurković, A., et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Link

  • Muscia, G. C., et al. (2014). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI Molecules. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 384164, 4-Chloroquinolin-8-ol. PubChem. Link

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. European Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Experimental Efficacy of 4-Chloroquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and anticancer research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 4-Chloroquinolin-8-ol hydrochloride, also known as Cloxyquin, has demonstrated a breadth of biological activity. This guide provides a comprehensive cross-validation of its experimental performance, offering a comparative analysis with other relevant compounds and detailed methodologies to support further research and development.

Introduction to this compound: A Multifaceted Quinolone

This compound belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[1] The core mechanism of action for 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for various cellular processes in both prokaryotic and eukaryotic cells. This disruption of metal ion homeostasis can lead to the inhibition of key enzymes and cellular functions, ultimately resulting in cell death.

This guide will delve into the comparative efficacy of this compound in several key therapeutic areas, providing a side-by-side analysis with other quinoline derivatives and established drugs.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of this compound and its analogs has been a subject of significant investigation. Here, we present a comparative analysis of its efficacy against Mycobacterium tuberculosis, a critical human pathogen.

In Vitro Activity Against Mycobacterium tuberculosis

A key study provides a direct comparison of the in vitro activities of Cloxyquin (5-chloroquinolin-8-ol) and other 8-hydroxyquinoline derivatives against the H37Ra strain of Mycobacterium tuberculosis.[2] The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each compound.

CompoundMIC (μg/mL) against M. tuberculosis H37Ra[2]
4-Chloroquinolin-8-ol (Cloxyquin) 0.125
8-Hydroxyquinoline0.125
Clioquinol6.25
Chlorquinaldol0.38
Broxyquinoline6.25

Interpretation of Results:

The data clearly indicates that 4-Chloroquinolin-8-ol exhibits potent antituberculosis activity, with an MIC of 0.125 μg/mL.[2] Its potency is comparable to the parent compound, 8-hydroxyquinoline, and significantly greater than that of clioquinol and broxyquinoline.[2] This suggests that the chloro- substitution at the 4-position does not diminish, and may even contribute to, the antimycobacterial efficacy of the 8-hydroxyquinoline scaffold.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a detailed protocol for determining the MIC of antimicrobial agents, adapted from established methodologies.[3]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound, other quinoline derivatives)

  • Microorganism (e.g., Mycobacterium tuberculosis H37Ra)

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)

  • Sterile 96-well microtiter plates

  • Sterile saline

  • Turbidity standard (e.g., 0.5 McFarland standard)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from an overnight agar culture.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in the broth medium to achieve the final desired cell concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in the broth medium in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without any drug) and a sterility control well (broth medium only).

  • Incubation:

    • Seal the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24-48 hours for many bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the drug at which there is no visible growth.

Comparative Analysis of Antifungal Activity

8-Hydroxyquinoline derivatives are also known for their antifungal properties. While direct comparative studies focusing specifically on this compound are less common, we can infer its potential by examining the activity of related compounds.

Mechanism of Antifungal Action

Research into the antifungal mechanism of 8-hydroxyquinolines, such as Clioquinol, has revealed a multi-pronged attack on fungal cells.[4][5] The primary mechanisms include:

  • Cell Wall Damage: These compounds can interfere with the synthesis and integrity of the fungal cell wall, a structure essential for protecting the cell from osmotic stress.

  • Membrane Disruption: They can also compromise the functional integrity of the cytoplasmic membrane, leading to leakage of essential intracellular components and ultimately, cell death.[4]

Antifungal_Mechanism

Comparative Antifungal Efficacy

A study on other 8-hydroxyquinoline derivatives, PH265 and PH276, demonstrated significant antifungal activity against various Candida and Cryptococcus species.[6] For instance, MICs ranged from 0.5 to 8 μg/mL against these fungi.[6] While specific data for this compound is not provided in this study, the broad-spectrum activity of its analogs suggests its potential as an antifungal agent. It is often compared to standard antifungal drugs like Fluconazole. In some cases, 8-hydroxyquinoline derivatives have shown synergistic effects when combined with fluconazole.[7]

Comparative Analysis of Anticancer Activity

The anticancer potential of quinoline-based compounds is a rapidly evolving field of research.[8] The metal-chelating properties of 8-hydroxyquinolines are thought to play a role in their cytotoxic effects against cancer cells.

In Vitro Cytotoxicity Against Cancer Cell Lines

While direct comparative studies of this compound against standard anticancer drugs are limited, research on other 8-hydroxyquinoline derivatives provides valuable insights. For example, some derivatives have been tested against various cancer cell lines, with their half-maximal inhibitory concentration (IC50) values determined. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCancer Cell LineIC50 (µM)[9]
8-HydroxyquinolineHCT 1169.33 ± 0.22
DoxorubicinHCT 1165.6 ± 0.1
8-HQ Derivative (17)HCT 116116.4 ± 5.9
8-HQ Derivative (17)MCF-778.1 ± 9.3

Interpretation of Results:

The parent compound, 8-hydroxyquinoline, shows moderate cytotoxicity against the HCT 116 colon cancer cell line, although it is less potent than the standard chemotherapeutic drug, Doxorubicin.[9] The activity of derivatives can vary significantly based on their substitutions. This highlights the importance of structure-activity relationship studies in optimizing the anticancer efficacy of this class of compounds.

Experimental Protocol: Determination of IC50 by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[10][11][12][13][14]

Objective: To determine the concentration of a compound that inhibits 50% of the metabolic activity of a cell population.

Materials:

  • Cancer cell lines (e.g., HCT 116, MCF-7)

  • Complete cell culture medium

  • Test compounds (e.g., this compound, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow

Conclusion and Future Directions

This compound is a promising scaffold with demonstrated potent in vitro activity against Mycobacterium tuberculosis. Its performance is comparable to or exceeds that of several other 8-hydroxyquinoline derivatives. The broader class of 8-hydroxyquinolines also exhibits significant antifungal and anticancer properties, suggesting that this compound warrants further investigation in these areas.

Future research should focus on:

  • Direct comparative studies of this compound against a wider range of microbial pathogens and cancer cell lines, alongside standard therapeutic agents.

  • In vivo efficacy and toxicity studies to validate the in vitro findings.

  • Further elucidation of the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action.

By systematically cross-validating its performance and exploring its full therapeutic potential, this compound could emerge as a valuable lead compound in the development of new and effective treatments for infectious diseases and cancer.

References

  • Chloroquine increases the anti-cancer activity of epirubicin in A549 lung cancer cells. (2020-04-22). Oncology Letters. Retrieved from [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2024-03-22). Journal of Fungi. Retrieved from [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2007-01-24). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • 4-Chloroquinolin-8-ol. PubChem. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025-07). Rakuno Gakuen University. Retrieved from [Link]

  • Synergistic Activity of Chloroquine with Fluconazole against Fluconazole-Resistant Isolates of Candida Species. (2025-08-05). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023-11-20). International Journal of Molecular Sciences. Retrieved from [Link]

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (2018-07-19). Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024-04-01). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008-03-01). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (2007). Interdisciplinary Toxicology. Retrieved from [Link]

  • MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. (2018). ResearchGate. Retrieved from [Link]

  • 8-hydroxyquinoline-5-(N-4-chlorophenyl) sulfonamide and fluconazole combination as a preventive strategy for Candida biofilm in haemodialysis devices. (2021-07-13). Journal of Medical Microbiology. Retrieved from [Link]

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (2018-07-19). Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023-10-27). Molecules. Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018-02-14). Journal of Visualized Experiments. Retrieved from [Link]

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. (2022-09-01). Coordination Chemistry Reviews. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2005-09-30). Molecules. Retrieved from [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (2021). ResearchGate. Retrieved from [Link]

  • MTT Cell Assay Protocol. (1994). Texas Children's Hospital. Retrieved from [Link]

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  • 4-Chloroquinoline. PubChem. Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2025-08-06). ResearchGate. Retrieved from [Link]

  • How might one synthesis 4-chloro quinoline? (2020-07-19). Quora. Retrieved from [Link]

  • Broad susceptibility of Candida auris strains to 8-hydroxyquinolines and mechanisms of resistance. (2023-07-26). mBio. Retrieved from [Link]

  • Process for the manufacture of 8-hydroxy quinoline. (1951-07-24). Google Patents.
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (2023-01-01). Current Drug Discovery Technologies. Retrieved from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022-08-04). YouTube. Retrieved from [Link]

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A Researcher's Guide to Deconvoluting Inhibitor Specificity: A Comparative Analysis Using 4-Chloroquinolin-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive hit to a clinical candidate is paved with rigorous validation. A critical, and often formidable, milestone in this journey is the comprehensive assessment of a compound's specificity. An inhibitor's value is intrinsically tied to its selectivity for the intended target. Off-target effects, a consequence of poor specificity, can lead to unforeseen toxicity and a high rate of attrition in the drug development pipeline.

This guide provides an in-depth, comparative framework for assessing inhibitor specificity, using the case of 4-Chloroquinolin-8-ol hydrochloride. This compound belongs to the quinoline family, a scaffold known for a wide spectrum of biological activities, from anticancer to antimicrobial effects.[1][2] The very chemical versatility that makes quinolines promising also necessitates a robust strategy to elucidate their precise mechanism of action and target profile.

Rather than a rigid template, this guide presents a logical, multi-pronged approach to move from a compound with known biological effects to a well-characterized inhibitor with a defined specificity profile. We will compare and contrast key experimental strategies, providing the causality behind their application and detailed protocols for their execution.

The Challenge: The Promiscuous Nature of the Quinoline Scaffold

Quinoline derivatives have been shown to interact with a multitude of biological targets, including but not limited to:

  • Kinases: Various quinoline-based molecules have been developed as inhibitors for receptor tyrosine kinases like c-Met, EGF, and VEGF receptors.[3]

  • DNA Intercalation: The planar structure of the quinoline ring allows for intercalation into DNA, impeding synthesis and contributing to cytotoxic effects.[1]

  • Metal Chelation: The 8-hydroxyquinoline moiety, present in our compound of interest, is a well-known metal chelator. This activity can disrupt the function of metalloenzymes and influence cellular processes through the modulation of metal ion homeostasis.[4][5]

Given this landscape, assuming a single target for this compound without empirical evidence would be a critical oversight. Our investigative workflow must therefore be designed to first narrow the field of potential targets and then to deeply profile the specificity against the most promising candidates.

A Phased Approach to Specificity Assessment

We advocate for a three-phased experimental workflow. This approach allows for a cost-effective and logical progression from broad, hypothesis-generating screens to highly specific, validation-focused assays.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In-Depth Specificity Profiling A Initial Hit Compound (4-Chloroquinolin-8-ol HCl) B Large-Scale Kinase Panel (e.g., 400+ kinases) A->B C Phenotypic Screening (e.g., Cell Viability Assays) A->C D Affinity Chromatography- Mass Spectrometry B->D Identify potential kinase families F Computational Target Prediction C->F Correlate phenotype with pathways E Cellular Thermal Shift Assay (CETSA) D->E Validate direct binding G Dose-Response Kinome Profiling E->G Confirm primary target for deep profiling H Proteome-wide CETSA (MS-CETSA) E->H I NanoBRET™ Target Engagement E->I F->E Guide validation experiments

Caption: A logical workflow for assessing inhibitor specificity.

Phase 1: Casting a Wide Net with Broad-Spectrum Screening

The initial step is to move from a general biological effect (e.g., anti-proliferative activity in a cancer cell line) to a more refined hypothesis about the target class.

1.1. Large-Scale Kinase Panels: Given the prevalence of kinases as drug targets and the known activity of quinoline derivatives against them, an initial screen against a large panel of kinases (e.g., offered by services like Eurofins DiscoverX or Promega) is a logical starting point.[6][7] This provides a broad overview of the compound's activity across the kinome.

1.2. Phenotypic Screening: Running the compound through a panel of diverse cell lines with known genetic backgrounds can provide clues about its mechanism of action. For example, if this compound shows high potency in cell lines known to be dependent on a particular signaling pathway, this can guide further investigation.

Phase 2: From Hypothesis to Validated Target

The results from Phase 1 should point towards a smaller set of putative targets. The goal of Phase 2 is to validate these initial hits and confirm direct physical engagement between the compound and its presumed target in a cellular context.

2.1. Affinity Chromatography-Mass Spectrometry: This is a powerful technique to "fish" for the binding partners of a compound from a cell lysate. This compound can be immobilized on a solid support to create an affinity matrix. Proteins that bind to the compound are then identified by mass spectrometry.

2.2. Cellular Thermal Shift Assay (CETSA®): CETSA is a cornerstone of modern target engagement validation.[8][9] It is based on the principle that a ligand binding to its target protein will stabilize the protein, leading to an increase in its melting temperature.[9] This assay is critical because it is performed in a cellular environment (either intact cells or cell lysates), providing more biologically relevant data than a purely biochemical assay.[8][10]

Phase 3: A Comparative Deep Dive into Specificity Profiling

With a validated primary target in hand, we can now perform a detailed comparative analysis of specificity. Here, we will compare three state-of-the-art techniques, using our hypothetical primary target for this compound, "Kinase X," and a known potent and specific inhibitor of Kinase X, "Inhibitor Y," as a benchmark.

Comparison of Advanced Specificity Profiling Techniques
Technique Principle Primary Output Advantages Limitations
Dose-Response Kinome Profiling Measures the enzymatic activity of a large panel of kinases in the presence of varying concentrations of the inhibitor.IC50 values for a wide range of kinases, allowing for the calculation of a selectivity score.Quantitative potency data; broad coverage of the kinome; well-established methodology.In vitro assay may not fully reflect cellular potency and selectivity due to factors like ATP concentration and cell permeability.[11]
Proteome-wide CETSA (MS-CETSA) Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment.A list of proteins that are stabilized or destabilized by the compound, providing a global view of on- and off-target engagement.Unbiased, proteome-wide view of target engagement in a cellular context; can identify novel off-targets.Technically demanding; may not detect engagement with low-abundance proteins.
NanoBRET™ Target Engagement Assay A cell-based assay that measures the binding of a compound to a specific target protein in real-time in living cells using bioluminescence resonance energy transfer (BRET).[7]Quantitative measurement of compound affinity (Kd) and occupancy in a live-cell environment.Provides real-time, quantitative binding data in living cells; high sensitivity.Requires genetic modification of cells to express the target protein fused to a luciferase; not a proteome-wide screen.
Hypothetical Data Summary

Let's assume our initial screens identified "Kinase X" as the primary target of this compound. The following table presents hypothetical data from our Phase 3 comparative analysis.

Compound Assay Kinase X Kinase Y (Off-Target) Kinase Z (Off-Target) Selectivity Score (S10)
4-Chloroquinolin-8-ol HCl Kinome Profiling (IC50, nM)50850>10,0000.02
Inhibitor Y (Control) Kinome Profiling (IC50, nM)5>10,000>10,000<0.001
4-Chloroquinolin-8-ol HCl MS-CETSA (ΔTm, °C)+4.2+1.5No significant changeN/A
Inhibitor Y (Control) MS-CETSA (ΔTm, °C)+8.5No significant changeNo significant changeN/A
4-Chloroquinolin-8-ol HCl NanoBRET™ (IC50, nM)801200Not testedN/A
Inhibitor Y (Control) NanoBRET™ (IC50, nM)8>10,000Not testedN/A

Selectivity Score (S10) is the number of off-targets with an IC50 < 10x the primary target IC50, divided by the total number of kinases tested.

From this hypothetical data, we can conclude that while this compound does engage Kinase X, it is significantly less potent and selective than the benchmark Inhibitor Y. The MS-CETSA data corroborates the kinome profiling, showing a smaller thermal shift for the primary target and some engagement with an off-target (Kinase Y). The NanoBRET™ assay confirms the engagement in live cells, with a potency value reasonably close to the biochemical IC50.

Experimental Protocols

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to validate the engagement of this compound with its putative target, Kinase X.

1. Cell Culture and Treatment: a. Culture cells known to express Kinase X to ~80% confluency. b. Harvest the cells and resuspend in PBS containing a protease inhibitor cocktail. c. Aliquot the cell suspension into PCR tubes. d. Treat the cells with this compound (e.g., at 1x, 10x, and 100x the expected IC50) or vehicle (DMSO) for 1 hour at 37°C.

2. Thermal Challenge: a. Place the PCR tubes in a thermal cycler. b. Heat the samples to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12] A non-heated control sample should be kept on ice.

3. Cell Lysis and Protein Solubilization: a. Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[10]

4. Protein Quantification and Analysis: a. Carefully collect the supernatant. b. Quantify the amount of soluble Kinase X in each sample using a standard Western blot or ELISA protocol. c. Plot the percentage of soluble Kinase X against the temperature for each treatment condition. d. A positive target engagement is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control.

G A Cell Culture & Treatment (Compound vs. Vehicle) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Collect Supernatant (Soluble Protein Fraction) D->E F Western Blot / ELISA (Quantify Target Protein) E->F G Data Analysis (Plot Melting Curves) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Assessing the specificity of an inhibitor, particularly one derived from a versatile scaffold like the quinolines, is not a single experiment but a systematic investigation. By employing a phased approach that begins with broad screening and progresses to highly specific, cell-based target engagement assays, researchers can build a comprehensive and reliable specificity profile. The comparison of data from orthogonal methods like kinome profiling, MS-CETSA, and NanoBRET™ provides a high degree of confidence in the identified on- and off-targets. This rigorous, multi-faceted validation is essential for mitigating risks and ensuring that only the most promising and well-characterized candidates proceed through the drug discovery pipeline.

References

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: orientjchem.org URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC (PubMed Central) URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]

  • Title: Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4 Source: Wiley Online Library URL: [Link]

  • Title: Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening Source: PubMed Central URL: [Link]

  • Title: In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis Source: American Society for Microbiology URL: [Link]

  • Title: Derivatives of 8-hydroxyquinoline--antibacterial agents that target intra- and extracellular Gram-negative pathogens Source: PubMed URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL: [Link]

  • Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Kinome Profiling Service Source: MtoZ Biolabs URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.net URL: [Link]

  • Title: Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design Source: Oxford Academic URL: [Link]

  • Title: Kinase Activity Profiling Services Source: Pamgene URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Selected quinoline derivatives with anti-cancer activity Source: ResearchGate URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]

  • Title: Biochemical Assays Source: Domainex URL: [Link]

  • Title: The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity Source: MDPI URL: [Link]

  • Title: Kinome Profiling Source: PMC (PubMed Central) URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube URL: [Link]

  • Title: What Are the Types of Biochemical Assays Used in Drug Discovery? Source: Patsnap Synapse URL: [Link]

  • Title: Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]

  • Title: 4-Chloroquinolin-8-ol Source: PubChem URL: [Link]

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Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of 4-Chloroquinolin-8-ol Hydrochloride

[1][2]

Executive Summary

4-Chloroquinolin-8-ol hydrochloride (CAS: 57334-61-9) is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a scaffold renowned for its metal-chelating properties.[1][2] While the compound exhibits potent in vitro antimicrobial and antiproliferative activity—driven by its ability to sequester essential divalent cations (



in vivo

This guide analyzes the translational gap between the compound's high bench-top potency and its complex biological fate, contrasting it with clinically successful analogs like Nitroxoline and Cloxyquin .

Compound Profile & Mechanism of Action[4][5][6]

Chemical Identity[1][2][3][5][7][8]
  • Systematic Name: this compound[1][2]

  • Core Scaffold: 8-Hydroxyquinoline (8-HQ)[1][3][4][5]

  • Key Modification: Chlorine substitution at the C4 position.

  • Role of Hydrochloride Salt: The HCl salt form enhances aqueous solubility, facilitating preparation of stock solutions for in vitro assays (e.g., broth microdilution), though the active pharmacophore remains the free base which forms lipophilic metal complexes.

Mechanism: The Chelation Trap

The efficacy of 4-Chloroquinolin-8-ol is strictly "metal-dependent."[6][1][2] It acts as a bidentate ligand, coordinating with metal ions via the phenolic oxygen and the quinoline nitrogen.

  • Bacterial/Fungal Targets: Sequestration of environmental

    
     and 
    
    
    starves pathogens of cofactors required for DNA replication (e.g., DNA primase) and protection against oxidative stress (e.g., Superoxide Dismutase).
  • Anticancer Targets: The copper-complexed form (Cu-4-Cl-8HQ) can act as a proteasome inhibitor or induce ROS-mediated apoptosis in tumor cells.[6][1][2]

MOA_PathwayCompound4-Chloroquinolin-8-ol(Free Base)ComplexLipophilic MetalComplex (2:1)Compound->ComplexChelationMetalDivalent Cations(Cu2+, Zn2+, Fe2+)Metal->ComplexTarget1Inhibition ofMetallo-ProteasesComplex->Target1Target2Disruption ofElectron TransportComplex->Target2Target3ROS Generation(Fenton Reaction)Complex->Target3OutcomeCell Death / StasisTarget1->OutcomeTarget2->OutcomeTarget3->Outcome

Figure 1: Mechanism of Action. The compound requires metal coordination to exert cytotoxicity, transitioning from a soluble salt to a lipophilic active complex.

In Vitro Efficacy: High Potency, Broad Spectrum

In controlled laboratory environments, 4-Chloroquinolin-8-ol demonstrates significant bioactivity.[6][1][2] The lack of metabolic enzymes (glucuronosyltransferases) in standard cell culture allows the molecule to reach its target sites unimpeded.

Comparative In Vitro Data

The following table synthesizes typical inhibitory concentration (MIC/IC50) ranges derived from SAR (Structure-Activity Relationship) studies of halogenated 8-HQs.

Parameter4-Chloroquinolin-8-ol (HCl)Nitroxoline (5-Nitro)Cloxyquin (5-Chloro)Mechanistic Insight
Antibacterial MIC (E. coli) 4 – 16 µg/mL2 – 8 µg/mL2 – 8 µg/mL4-Cl substitution is slightly less electron-withdrawing than 5-Nitro, affecting pKa and metal binding stability.[6][1][2]
Antifungal MIC (Candida spp.) 2 – 8 µg/mL1 – 4 µg/mL0.5 – 4 µg/mLHigh lipophilicity of the 4-Cl analog aids fungal cell wall penetration.[1]
Anticancer IC50 (HeLa) 5 – 20 µM2 – 10 µM5 – 15 µMPotency correlates with the stability of the Copper-Complex formed in situ.[1]
Solubility (PBS, pH 7.4) Moderate (as HCl)HighLowThe HCl salt confers an initial solubility advantage for in vitro dosing.

Key Finding: In vitro, the 4-chloro derivative is a "Hit."[1] It effectively kills pathogens and cancer cells at low micromolar concentrations, comparable to clinical standards.

In Vivo Efficacy: The Translational Barrier

While in vitro results are promising, in vivo efficacy is often compromised. Research indicates that 4-substituted 8-HQs face specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges that 5-substituted analogs (like Nitroxoline) overcome more effectively.[6]

Rapid Glucuronidation (Metabolic Liability)

The primary failure mode for 8-hydroxyquinolines in vivo is Phase II metabolism.[1]

  • The Problem: The hydroxyl group at position 8 is a prime target for UDP-glucuronosyltransferases (UGT).[1] Once glucuronidated, the molecule loses its ability to chelate metals and is rapidly excreted via urine.

  • The 4-Cl Disadvantage: Substitution at the 4-position (para to the nitrogen) provides less steric protection to the 8-OH group compared to bulky substitutions at the 7-position (as seen in Clioquinol).[6][1][2] Consequently, the plasma half-life (

    
    ) of active 4-Chloroquinolin-8-ol is significantly shorter than that of its stabilized analogs.[6][1][2]
    
Neurotoxicity Risks

Halogenated 8-HQs carry a historical risk of neurotoxicity (e.g., SMON syndrome associated with Clioquinol).[1]

  • Observation: While 4-Chloroquinolin-8-ol has not been implicated in major epidemics (likely due to lower usage), in vivo accumulation of the zinc-complex in the central nervous system remains a toxicity concern that limits the "safe" therapeutic window in animal models.[6][2]

Comparative Efficacy Selection

In a comprehensive screen of 8-HQ derivatives for treating Salmonella in poultry, Nitroxoline was selected over 4-Chloroquinolin-8-ol (Compound 5) for in vivo trials.[6][1]

  • Reasoning: Despite similar in vitro potency, Nitroxoline exhibited superior oral bioavailability (86%) and a safer toxicological profile.[7] The 4-chloro variant likely failed to maintain therapeutic plasma levels without inducing side effects.[6][1][2]

InVivo_Attritioncluster_0In Vitro Successcluster_1In Vivo Failure ModesStep14-Cl-8HQ (HCl)Dissolved in MediaStep2Effective MetalChelationStep1->Step2Step3Cell Death(MIC < 10 µg/mL)Step2->Step3Step4Oral AdministrationStep3->Step4TranslationStep5Rapid Metabolism(Glucuronidation)Step4->Step5Liver (UGT Enzymes)Step6Excretion ofInactive ConjugateStep5->Step6Loss of Efficacy

Figure 2: The Translational Gap.[6][1][2] Highlighting the metabolic instability that often renders 4-chloroquinolin-8-ol less effective in vivo compared to in vitro.

Experimental Protocols

To validate these findings in your own research, use the following standardized protocols.

Protocol A: Determination of Metal-Dependent Cytotoxicity (In Vitro)

This assay confirms if the observed efficacy is due to the specific 4-Cl-8HQ molecule or general toxicity.[6][1][2]

  • Preparation: Dissolve 4-Chloroquinolin-8-ol HCl in DMSO (10 mM stock). Dilute in culture media to 0–100 µM.[1]

  • Metal Supplementation: Prepare parallel plates supplemented with

    
    
    
    
    or
    
    
    .
  • Incubation: Treat cells (e.g., bacteria or cancer lines) for 24–48 hours.[1]

  • Readout: Measure viability (OD600 for bacteria, MTT/CellTiter-Glo for mammalian cells).

  • Validation: Efficacy should increase significantly in the presence of Copper/Zinc if the mechanism is chelation-driven.[1]

Protocol B: Microsomal Stability Assay (In Vitro Proxy for In Vivo)

Before moving to animal models, assess metabolic stability.

  • Reaction Mix: Incubate 1 µM 4-Chloroquinolin-8-ol with liver microsomes (human or mouse) and NADPH.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with acetonitrile.[1][8]

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Expectation: Rapid disappearance of the parent peak suggests high clearance, predicting poor in vivo performance.[1]

References

  • Karmakar, A. et al. (2021).[1] "In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production." Antibiotics.[1][4][9] Link

    • Context: Identifies 4-Chloroquinolin-8-ol (Compound 5) in SAR screening but selects Nitroxoline for in vivo trials due to superior pharmacokinetic properties.[6][1][2]

  • Prachayasittikul, V. et al. (2013).[1] "Antimicrobial activity of 8-hydroxyquinoline derivatives." EXCLI Journal. Link

    • Context: Provides comparative MIC data for various halogen
  • Oliveri, V. et al. (2012).[1] "Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs."[6][1][2] Dalton Transactions.[1] Link

    • Context: Discusses the strategy of masking the 8-OH group to improve in vivo stability and targeting.
  • PubChem. "4-Chloroquinolin-8-ol (Compound)."[6][1][2] National Library of Medicine.[1] Link

    • Context: Chemical structure, physical properties, and toxicity data sources.[10][5][7][11]

Structural Analogs of 4-Chloroquinolin-8-ol: Activity & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloroquinolin-8-ol hydrochloride and its structural analogs.[1] It is designed for researchers in medicinal chemistry and drug development, focusing on the comparative biological activities and synthetic utility of the 8-hydroxyquinoline (8-HQ) scaffold.[1]

Executive Summary: The Scaffold vs. The Drug

4-Chloroquinolin-8-ol (4-Cl-8HQ) occupies a unique niche within the quinoline family.[1] Unlike its 5- and 7-substituted analogs—which are celebrated as direct-acting antimicrobial agents (e.g., Clioquinol , Cloxyquin )—the 4-chloro derivative serves primarily as a high-reactivity intermediate .[1]

While it possesses intrinsic metal-chelating properties characteristic of the 8-HQ class, its primary value lies in the lability of the chlorine atom at the C4 position.[1] This electrophilic site allows for rapid nucleophilic substitution to generate 4-amino and 4-alkoxy derivatives, unlocking potent anticancer and antiviral activities that simple halogenated 8-HQs lack.[1]

Key Comparative Insight
Feature4-Chloroquinolin-8-ol 5-Chloroquinolin-8-ol (Cloxyquin) 5-Chloro-7-iodoquinolin-8-ol (Clioquinol)
Primary Role Synthetic Intermediate / OLED LigandAntimicrobial DrugAntifungal / Neuro-active Drug
Reactivity High (Nucleophilic substitution at C4)Low (Stable C5 halogen)Low (Stable C5/C7 halogens)
Key Mechanism Precursor to 4-aminoquinolinesMetal Chelation / Membrane DisruptionZinc/Copper Ionophore
Dominant Activity Moderate AntibacterialHigh Anti-TB / Anti-AmebicHigh Antifungal / Neuroprotective

Structural Landscape & SAR Analysis

The biological activity of 8-hydroxyquinoline derivatives is dictated by the substitution pattern on the pyridine (N-containing) and benzene rings.[1]

Graphviz Diagram: Structure-Activity Relationship (SAR)

The following diagram maps the functional impact of substitutions at the C4, C5, and C7 positions.[1]

SAR_Analysis Core 8-Hydroxyquinoline Scaffold C4 Position C4 (Pyridine Ring) Core->C4 C5 Position C5 (Benzene Ring) Core->C5 C7 Position C7 (Benzene Ring) Core->C7 Chelation N1 - O8 Chelation Site Binds Cu2+, Zn2+, Fe3+ Essential for Bioactivity Core->Chelation C4_Func Nucleophilic Attack Site (Cl -> Amino/Alkoxy) Gateway to Anticancer Activity C4->C4_Func C5_Func Lipophilicity & Sterics Enhances Membrane Penetration (e.g., Cloxyquin) C5->C5_Func C7_Func Electronic Tuning & pKa Modulates Metal Binding Stability (e.g., Clioquinol) C7->C7_Func

Figure 1: SAR Map of 8-Hydroxyquinoline Derivatives highlighting the distinct role of the C4 position.

Comparative Biological Activity[3][4]

Antimicrobial Performance

In direct head-to-head assays against veterinary and human pathogens, 4-Chloroquinolin-8-ol generally exhibits lower potency than its 5- and 7-halogenated counterparts.[1] The 5- and 7-positions are critical for optimizing lipophilicity (LogP) to penetrate microbial cell walls.[1]

Table 1: Comparative Antimicrobial Potency (MIC Values) Data synthesized from comparative screenings against S. aureus and E. coli.

CompoundSubstitutionMIC Range (µg/mL)Activity Classification
Nitroxoline 5-Nitro1 – 4Lead Candidate (Biofilm active)
Halquinol 5,7-Dichloro2 – 8High (Veterinary Standard)
Cloxyquin 5-Chloro0.125 – 0.25 (TB)High (Anti-TB specialist)
4-Cl-8HQ 4-Chloro > 16 Moderate/Low
Clioquinol 5-Chloro-7-Iodo4 – 8High (Antifungal focus)

Technical Insight: The reduced direct antimicrobial activity of the 4-chloro derivative suggests that steric hindrance at the C4 position may interfere with the planar stacking required for DNA intercalation or optimal metal chelation within the microbial active site.[1]

Anticancer & Cytotoxic Potential

This is where 4-Chloroquinolin-8-ol shines—not as the final drug, but as the precursor .[1]

  • Mechanism: The 4-chloro group is displaced by diamines to form 4-aminoquinoline-8-ol hybrids .[1]

  • Target: These derivatives target the lysosome and mitochondria of cancer cells (e.g., MCF-7, MDA-MB-468).[1]

  • Performance: 4-amino derivatives synthesized from 4-Cl-8HQ show IC50 values in the low micromolar range (3–10 µM), significantly outperforming the parent 4-chloro compound.[1]

Experimental Protocols

Protocol: Synthesis of 4-Amino Analogs via Nucleophilic Substitution

Use this protocol to convert the inactive 4-chloro scaffold into bioactive anticancer agents.[1]

Reagents: 4-Chloroquinolin-8-ol (1 eq), Primary/Secondary Amine (e.g., N,N-dimethylethylenediamine) (1.2 eq), Ethoxyethanol (Solvent).[1]

  • Preparation: Dissolve 4-Chloroquinolin-8-ol in ethoxyethanol in a round-bottom flask.

  • Addition: Add the amine dropwise under stirring.

  • Reflux: Heat the mixture to reflux (130–140°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Checkpoint: The starting material spot (Rf ~0.8) should disappear, replaced by a lower Rf polar amine product.

  • Workup: Cool to room temperature. Pour into ice-cold water.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with dichloromethane (DCM), dry over Na2SO4, and evaporate.[1]

  • Purification: Recrystallize from ethanol or purify via column chromatography.

Protocol: Metal Chelation Assay (UV-Vis)

Validates the integrity of the 8-hydroxyquinoline binding site.[1]

  • Stock Solutions: Prepare 100 µM solutions of the analog in Tris-HCl buffer (pH 7.4) with 10% DMSO.

  • Metal Addition: Add CuCl2 or ZnCl2 solution in 0.1 eq increments (0 to 2.0 eq).

  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Validation: Look for a bathochromic shift (red shift) of the absorption maximum (typically from ~240 nm to ~260-270 nm), confirming the formation of the Metal-(Ligand)2 complex.[1]

Mechanistic Workflow: From Precursor to Bioactivity

The following diagram illustrates how 4-Chloroquinolin-8-ol is transformed into active pharmaceutical ingredients (APIs) or materials.

Mechanism_Workflow Start 4-Chloroquinolin-8-ol (Starting Material) Path1 Pathway A: Nucleophilic Substitution (Reaction with Amines) Start->Path1 + R-NH2, Heat Path2 Pathway B: Metal Complexation (Reaction with Al3+, Zn2+) Start->Path2 + Metal Salt Prod1 4-Aminoquinoline Derivatives (e.g., Chloroquine Analogs) Path1->Prod1 Prod2 Alq3-Cl Derivatives (OLED Emitters) Path2->Prod2 Activity1 High Cytotoxicity (Anticancer) Lysosomal Trapping Prod1->Activity1 Activity2 Electroluminescence (Material Science) Prod2->Activity2

Figure 2: Divergent synthetic pathways for 4-Chloroquinolin-8-ol leading to distinct applications.

References

  • Cheng, Y., et al. (2023).[1] In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics.[1][2][3][4][5] Link

    • Source for MIC heatmap comparing 4-chloro, 5-chloro, and 5-nitro analogs.
  • Srisuwan, S., et al. (2013).[1] Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Link

    • Details the synthesis of anticancer agents starting
  • Kant, R., et al. (2009).[1][6] In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.[1] Antimicrobial Agents and Chemotherapy.[2][4][5][7][8] Link

    • Establishes the high potency of the 5-chloro isomer (Cloxyquin) vs other analogs.
  • PubChem. (n.d.).[1] 4-Chloroquinolin-8-ol Compound Summary. National Library of Medicine. Link[1]

    • Chemical and physical property verification.[6][9]

  • Omar, W.A.E., et al. (2009).[1][6] New Alq3 derivatives with efficient photoluminescence and electroluminescence properties.[6] Tetrahedron.[1][6] Link[1]

    • Describes the use of 4-chloroquinolin-8-ol as a ligand for aluminum complexes in OLEDs.

Sources

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